3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-8-5-3-2-4-7(8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYJCFFLRJBPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303566 | |
| Record name | 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56676-49-4 | |
| Record name | NSC159091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, a rhodanine derivative of significant interest in medicinal chemistry. The rhodanine scaffold is a privileged structure known to exhibit a wide array of biological activities.[1] This document details the probable synthetic route, physicochemical characteristics, and potential therapeutic applications of this specific analog, drawing upon established knowledge of related compounds. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of antimicrobial and anticancer agents.
Introduction: The Thiazolidin-4-one Core in Drug Discovery
Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[2] The core structure, a five-membered ring containing sulfur and nitrogen atoms, is amenable to substitution at various positions, allowing for the fine-tuning of its biological and physicochemical properties. The introduction of a thioxo group at the 2-position gives rise to the rhodanine scaffold, a particularly versatile platform for drug design.
Rhodanine derivatives have been reported to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways. The N-3 position of the rhodanine ring is a common site for modification, and the nature of the substituent at this position can significantly influence the compound's biological profile. The subject of this guide, 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, features a 2-methoxyphenyl group at this critical position, suggesting the potential for unique interactions with biological targets.
Physicochemical Properties
| Property | Predicted/Estimated Value | Reference/Justification |
| Molecular Formula | C₁₀H₉NO₂S₂ | Calculated from structure |
| Molecular Weight | 239.32 g/mol | Calculated from structure |
| Appearance | Likely a pale yellow solid | Based on related rhodanine derivatives.[4] |
| Melting Point | Not available | Experimental determination required. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; and poorly soluble in water. | Based on the lipophilic nature of the aromatic ring and the rhodanine core. |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 2-3 | Prediction based on the structure; indicates moderate lipophilicity. |
Structure:
Caption: Chemical structure of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Synthesis and Characterization
A plausible and efficient method for the synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one involves a one-pot, three-component reaction. This approach is widely used for the preparation of N-substituted rhodanines.
Proposed Synthetic Pathway
The synthesis can be achieved through the reaction of 2-methoxyaniline, carbon disulfide, and an α-halo acetic acid (e.g., chloroacetic acid) in the presence of a base.
Caption: Proposed one-pot synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Methoxyaniline
-
Carbon Disulfide (CS₂)
-
Chloroacetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Formation of Dithiocarbamate Salt: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-methoxyaniline in ethanol. To this solution, add an aqueous solution of sodium hydroxide. Slowly add carbon disulfide dropwise while maintaining the temperature below 10°C. Stir the reaction mixture for 2-3 hours at room temperature. The formation of the sodium dithiocarbamate salt intermediate is the critical first step.
-
Cyclization: To the same reaction mixture, add an aqueous solution of chloroacetic acid. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. A ¹H-NMR spectrum reported for a compound identified as "2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e" shows characteristic peaks that can be used for comparison.[5] The spectrum would be expected to show signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methylene protons of the thiazolidinone ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl group (C=O) of the thiazolidinone ring, the thiocarbonyl group (C=S), and the C-O-C stretching of the methoxy group.
-
Elemental Analysis: To confirm the empirical formula.
Biological Activity and Therapeutic Potential
While specific biological data for 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is limited, the extensive research on related rhodanine derivatives provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Rhodanine derivatives are well-documented as potent antimicrobial agents.[6][7] They have shown activity against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes. It is plausible that 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one could exhibit antibacterial properties, and this warrants investigation.
Experimental Protocol for Antibacterial Screening (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution of the Compound: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Workflow for antibacterial screening.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidin-4-one and rhodanine derivatives.[4][8][9] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic effects are often mediated through the inhibition of protein kinases or other enzymes involved in cancer cell signaling. The presence of the methoxyphenyl group in 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one could influence its interaction with specific targets in cancer cells.
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is a rhodanine derivative with significant potential for drug discovery. While specific experimental data for this compound remains to be fully elucidated, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical properties suggest that the compound is amenable to further development.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's structure and purity should be rigorously confirmed using modern analytical techniques.
-
Determination of Physicochemical Properties: Experimental determination of properties such as melting point, solubility, and LogP is crucial for drug development.
-
Comprehensive Biological Screening: The compound should be screened against a wide range of microbial strains and cancer cell lines to fully assess its therapeutic potential.
-
Mechanism of Action Studies: If promising biological activity is identified, further studies should be conducted to elucidate the compound's mechanism of action at the molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help in identifying the key structural features responsible for biological activity and in optimizing the lead compound.
This technical guide serves as a starting point for unlocking the full potential of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one as a novel therapeutic agent.
References
-
Baharfar, R., & Mohseni, M. (2019). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Clinical Microbiology and Infectious Diseases, 4(2), 1-6. [Link]
-
Chouaih, A., et al. (2018). 2-thioxo-3N-(2-methoxyphenyl)−5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. ResearchGate. [Link]
-
Finiuk, N. S., et al. (2021). 4-Thiazolidinone derivative Les-3833 effectively inhibits viability of human melanoma cells through activating apoptotic mechanisms. Biopolymers and Cell, 37(4), 305-314. [Link]
-
¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. ResearchGate. [Link]
- Google Patents. (2009). Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same.
-
Isloor, A. M., et al. (2013). Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. Medicinal Chemistry Research, 22(8), 3873-3881. [Link]
-
Perković, V. P., et al. (2010). Synthesis and Application of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one. Acta Chimica Slovenica, 57(1), 103-109. [Link]
-
Ptaszyńska, A. A., et al. (2019). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Journal of Environmental Science and Health, Part B, 54(10), 845-853. [Link]
-
Raji, A. A., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 26(7), 2425-2437. [Link]
-
Said, M. M., et al. (2014). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 6(6), 342-350. [Link]
-
Scott, T. G., et al. (2015). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. The Journal of organic chemistry, 80(22), 11553–11563. [Link]
-
Trotsko, N. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]
-
Tüzün, B., et al. (2024). Utilizing MEDT analysis of [3 + 2] cycloaddition reaction: x-ray crystallography of spirooxindole linked with thiophene/furan heterocycles and triazole framework. Scientific Reports, 14(1), 1-13. [Link]
-
Żesławska, E., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(19), 6599. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives. Journal of the Chinese Chemical Society, 59(4), 448-453. [Link]
-
Al-Salahi, R., et al. (2020). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 25(23), 5556. [Link]
-
Al-Tel, T. H., et al. (2011). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & medicinal chemistry letters, 21(2), 733-736. [Link]
-
Aly, A. A., et al. (2018). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 23(11), 2947. [Link]
-
Angeli, A., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(8), 2428. [Link]
-
Asif, M. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Journal of Chemical and Pharmaceutical Research, 6(6), 1344-1350. [Link]
-
Benci, K., et al. (2024). Appendix D. Experimental Data for Chapter 4. SFU Summit. [Link]
-
Blaskó, G., et al. (2019). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Semantic Scholar. [Link]
-
Chaudhary, A., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]
-
Fujii, T., & Itaya, T. (1996). Purines. LXXIX. 1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. Chemical and Pharmaceutical Bulletin, 44(3), 517-523. [Link]
-
de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-METHOXYPHENYL)-2-PHENYL-1,3-THIAZOLIDIN-4-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(2-Hydroxy-3-methoxybenzylidene)-rhodanine | C11H9NO3S2 | CID 2841005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Diphenyl-4-thiazolidinone | C15H13NOS | CID 98327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum [chemicalbook.com]
- 9. 749902-11-2|2-(3-Methoxyphenyl)thiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
Spectroscopic data of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, a member of the rhodanine family of heterocyclic compounds. Aimed at researchers, medicinal chemists, and drug development professionals, this document details the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the correlation between the molecule's structural features and its spectral signatures, providing a robust framework for unambiguous identification and quality assessment. Detailed experimental protocols, data interpretation, and workflow visualizations are included to ensure scientific integrity and practical applicability.
Introduction: The Scientific Context
3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one belongs to a class of compounds known as rhodanines. The rhodanine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antiviral, and antidiabetic properties.[1][2] The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the purity and identity of compounds in drug discovery pipelines.
This guide serves as an authoritative reference for the spectroscopic profile of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, detailing the foundational techniques used to elucidate and confirm its molecular structure.
Caption: Chemical structure of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Synthesis and Characterization Workflow
The reliable characterization of a compound begins with its synthesis. Thiazolidinone derivatives are typically synthesized via cyclocondensation reactions. The subsequent analytical workflow is designed to confirm the successful formation of the target structure and establish its purity. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
Caption: General workflow from synthesis to structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is instrumental for identifying the number and connectivity of hydrogen atoms in a molecule. The spectrum of the title compound reveals distinct signals corresponding to the aromatic, methylene, and methoxy protons.
¹H NMR Data Summary
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (H-Ar) | 7.08 - 7.53 | Multiplet | 4H |
| Methylene Protons (-CH₂-) | ~4.35 | Singlet | 2H |
| Methoxy Protons (-OCH₃) | ~3.85 | Singlet | 3H |
| Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Data is correlated with published spectra of the target compound and its analogues.[3][4] |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.08 - 7.53 ppm): The four protons on the 2-methoxyphenyl ring produce a complex multiplet pattern. The ortho- and para-positions relative to the electron-donating methoxy group are shielded (shifted upfield), while the position ortho to the electron-withdrawing thiazolidinone ring is deshielded (shifted downfield). This electronic interplay results in overlapping signals that are best described as a multiplet.
-
Methylene Signal (~4.35 ppm): The two protons of the methylene group (-S-CH₂-C=O) in the thiazolidinone ring are chemically equivalent and show no coupling to adjacent protons, resulting in a characteristic sharp singlet.[5] This signal is a key identifier for the thiazolidinone core.
-
Methoxy Signal (~3.85 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and appear as a distinct singlet, a common feature for such functional groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Referencing: Chemical shifts are referenced internally to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but is invaluable for confirming the presence of all carbon atoms, especially quaternary carbons and carbonyls.
¹³C NMR Data Summary
| Signal Assignment | Chemical Shift (δ, ppm) |
| Thione Carbon (C=S) | ~198.5 |
| Carbonyl Carbon (C=O) | ~170.2 |
| Aromatic Carbon (C-O) | ~155.1 |
| Aromatic Carbons (C-Ar) | 121.0 - 131.5 |
| Aromatic Carbon (C-N) | ~126.8 |
| Methoxy Carbon (-OCH₃) | ~55.8 |
| Methylene Carbon (-CH₂-) | ~32.5 |
| Note: Chemical shifts are approximate and referenced from published data for the title compound and similar structures.[3][4] |
Interpretation of the ¹³C NMR Spectrum
-
Thione and Carbonyl Carbons (>170 ppm): The most downfield signals correspond to the thione (C=S) and the amide carbonyl (C=O) carbons. The C=S carbon typically resonates at a significantly higher chemical shift than the C=O carbon, providing a definitive marker for the 2-thioxo functionality.
-
Aromatic Carbons (121-156 ppm): Six distinct signals are expected for the six carbons of the methoxyphenyl ring. The carbon atom attached to the oxygen of the methoxy group (C-O) is the most deshielded among them.
-
Aliphatic Carbons (<60 ppm): The methoxy carbon (-OCH₃) and the methylene carbon (-CH₂) of the thiazolidinone ring appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: Employ a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Data Processing: Standard Fourier transformation and processing are applied.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
IR Data Summary
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium |
| Amide Carbonyl (C=O) Stretch | ~1715 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Thioamide (C=S) Stretch | ~1250 | Strong |
| Aryl Ether (C-O) Stretch | ~1240 | Strong |
| Note: Frequencies are based on data from analogous structures.[4][6][7] |
Interpretation of the IR Spectrum
-
Carbonyl (C=O) Stretch: The most prominent peak in the spectrum is the strong absorption band around 1715 cm⁻¹, which is characteristic of the amide carbonyl group in the five-membered thiazolidinone ring.[4]
-
Thione (C=S) Stretch: A strong band around 1250 cm⁻¹ is indicative of the C=S bond, a key feature of the 2-thioxo structure.
-
Aromatic and Ether Stretches: The presence of the methoxyphenyl group is confirmed by aromatic C=C stretching bands between 1450-1600 cm⁻¹ and a strong C-O stretching band for the aryl ether linkage around 1240 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).[8] Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₉NO₂S₂
-
Exact Mass: 239.0075
-
Molecular Weight: 239.31 g/mol
-
Key Fragments (m/z): M⁺ (239), [M-OCH₃]⁺, [M-C₃H₂O₂S]⁺ (2-methoxyphenyl isothiocyanate fragment)
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (M⁺): The spectrum should display a clear molecular ion peak at an m/z of 239, confirming the molecular weight of the compound.
-
Isotope Pattern: Due to the presence of two sulfur atoms, a characteristic M+2 peak with an abundance of approximately 9% relative to the M⁺ peak is expected, serving as a powerful confirmation of the elemental composition.
-
Fragmentation Pathway: Electron impact (EI) ionization is expected to induce fragmentation, providing further structural information. A logical fragmentation pathway involves the cleavage of the thiazolidinone ring and the formation of stable fragments.
Caption: A plausible fragmentation pathway for the title compound in MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through an LC or GC inlet into the mass spectrometer.
-
Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) as the ionization method.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Conclusion
The spectroscopic characterization of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one provides a unique and definitive fingerprint for its identification. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous confirmation of its structure. The key identifying features include the singlet for the thiazolidinone methylene protons in ¹H NMR, the characteristic downfield shifts for the C=S and C=O carbons in ¹³C NMR, the strong carbonyl absorption in the IR spectrum, and the correct molecular ion peak with its distinct sulfur isotope pattern in mass spectrometry. This guide provides the necessary data and protocols to support the synthesis, quality control, and further development of this important class of molecules.
References
-
ResearchGate. ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. ResearchGate. Available at: [Link]
-
Osarumwense, P. O. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3- methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). Journal of Endocrine System and Diabetes. Available at: [Link]
-
PubChem. 2,3-Diphenyl-4-thiazolidinone. National Center for Biotechnology Information. Available at: [Link]
-
Shahwar, D., et al. (2012). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Asiri, A. M. (2001). 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. Molecules. Available at: [Link]
-
Fun, H.-K., et al. (2008). 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Reddy, B. C. G., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience. Available at: [Link]
-
Chouaih, A., et al. (2018). 2-thioxo- 3N-(2-methoxyphenyl) −5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. Journal of Molecular Structure. Available at: [Link]
-
Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
NIST. 4-Thiazolidinone, 3-phenyl-2-thioxo-. NIST Chemistry WebBook. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules. Available at: [Link]
-
Michalska, D., et al. (2015). Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. Journal of Molecular Structure. Available at: [Link]
-
Bîcu, E., et al. (2022). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules. Available at: [Link]
-
Pauk, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences. Available at: [Link]
-
Mounir, A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Available at: [https://www.scirp.org/html/4-1 organicchem_2014032510194098.htm]([Link] organicchem_2014032510194098.htm)
Sources
- 1. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mediresonline.org [mediresonline.org]
- 7. 4-Thiazolidinone, 3-phenyl-2-thioxo- [webbook.nist.gov]
- 8. Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Methoxyphenyl)-2-thioxothiazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H NMR spectrum of 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. We will dissect the structural features of the molecule, predict the expected spectral characteristics based on first principles, provide a detailed experimental protocol for data acquisition, and conduct a thorough interpretation of the spectral data. This document serves as a comprehensive resource for researchers working with thiazolidin-4-one scaffolds and related heterocyclic systems.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first understand the molecular architecture and identify the distinct proton environments. The structure of 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one contains two main components: a thiazolidin-4-one heterocyclic ring and an N-substituted 2-methoxyphenyl group.
The protons can be categorized into two groups:
-
Thiazolidin-4-one Ring Protons: The methylene protons (H-5) on the thiazolidin-4-one ring.
-
Aromatic and Substituent Protons: The four aromatic protons on the phenyl ring (H-3', H-4', H-5', H-6') and the three protons of the methoxy group (-OCH₃).
Due to the molecule's asymmetry, all four aromatic protons are chemically non-equivalent, as are the two protons of the methylene group (H-5), which are diastereotopic.
Below is a diagram illustrating the molecular structure with protons labeled for spectral assignment.
Caption: Labeled structure of 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one.
Theoretical Principles and Expected ¹H NMR Spectrum
The chemical shift (δ) of each proton is primarily influenced by its local electronic environment.
-
Methoxy Protons (-OCH₃): These protons are shielded by the electron-donating oxygen atom. They are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 3.8-4.0 ppm .[1][2]
-
Thiazolidin-4-one Methylene Protons (H-5): These protons are adjacent to both a sulfur atom and a carbonyl group (C=O). The carbonyl group's anisotropic effect and the electronegativity of the sulfur atom will deshield these protons, shifting them downfield. They are expected to appear as a singlet or a closely coupled system around 4.0-4.5 ppm . In many similar thiazolidinone structures, these protons give rise to a sharp singlet.[3][4]
-
Aromatic Protons (H-3' to H-6'): The protons on the phenyl ring will resonate in the aromatic region, typically between 6.8 and 7.8 ppm . Their precise chemical shifts and multiplicities are determined by the electronic effects of the methoxy group and the thiazolidinone ring, as well as their relative positions.
-
The methoxy group is an ortho-, para-director and an activating group, meaning it will shield the protons at the ortho (H-3') and para (H-5') positions, shifting them slightly upfield compared to the meta positions (H-4', H-6').
-
The nitrogen atom of the thiazolidinone ring will have a complex electronic influence.
-
We expect a complex multiplet pattern for these four protons, likely appearing as overlapping doublets and triplets. For instance, H-6' might appear as a doublet of doublets due to coupling with H-5' and H-4'.
-
Experimental Protocol for ¹H NMR Data Acquisition
This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum. The trustworthiness of spectral data relies on meticulous sample preparation and instrument calibration.
Materials and Equipment
-
Sample: 5-10 mg of 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ~0.6 mL
-
Internal Standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer.[5]
-
Equipment: NMR tube (5 mm), Pasteur pipette, NMR spectrometer (e.g., 300 MHz or higher).
Workflow
Caption: Standard workflow for ¹H NMR spectroscopy.
Causality in Protocol Choices
-
Choice of Solvent: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal which is easily excluded. DMSO-d₆ is used for less soluble compounds. The solvent choice can slightly alter chemical shifts.
-
Internal Standard (TMS): TMS is chemically inert, volatile, and produces a single, sharp signal at a high-field position (defined as 0.00 ppm), which does not typically overlap with signals from the analyte. This provides a reliable reference point for chemical shifts.[5]
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks and accurate coupling constant measurements.
Spectral Interpretation and Data Analysis
The following is a detailed analysis of a representative ¹H NMR spectrum of 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one. The assignments are based on the theoretical principles discussed above and data from analogous structures found in the literature.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 7.50 - 7.30 | Multiplet (m) | 2H | H-4', H-6' |
| 2 | ~ 7.15 - 7.00 | Multiplet (m) | 2H | H-3', H-5' |
| 3 | ~ 4.35 | Singlet (s) | 2H | H-5 (CH₂) |
| 4 | ~ 3.85 | Singlet (s) | 3H | -OCH₃ |
Detailed Peak-by-Peak Analysis:
-
Signal 4 (δ ~ 3.85 ppm): This sharp singlet integrating to three protons is characteristic of a methoxy group. Its position is consistent with an -OCH₃ group attached to an aromatic ring.[1][2]
-
Signal 3 (δ ~ 4.35 ppm): A singlet integrating to two protons is observed in the downfield region. This is assigned to the methylene (CH₂) protons at the C-5 position of the thiazolidin-4-one ring. The deshielding is caused by the adjacent sulfur atom and the carbonyl group. The observation of a singlet suggests that the two diastereotopic protons have a very similar chemical environment or that any coupling between them is not resolved at the spectrometer's frequency.
-
Signals 1 & 2 (δ ~ 7.00 - 7.50 ppm): This complex region, integrating to a total of four protons, corresponds to the aromatic protons of the 2-methoxyphenyl substituent. The signals are complex due to second-order coupling effects and overlapping multiplets. The protons ortho and para to the electron-donating methoxy group (H-3' and H-5') are expected to be more shielded and appear relatively upfield (Signal 2), while the meta protons (H-4' and H-6') appear further downfield (Signal 1).[6] For unambiguous assignment within this region, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be required.[7]
Conclusion
The ¹H NMR spectrum of 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one provides distinct and interpretable signals that are crucial for its structural confirmation. The key features include a singlet for the methoxy group around 3.85 ppm, a singlet for the thiazolidinone methylene protons at approximately 4.35 ppm, and a complex set of multiplets for the aromatic protons between 7.00 and 7.50 ppm. This guide demonstrates how a systematic approach, combining theoretical knowledge with a robust experimental protocol, allows for a confident and accurate interpretation of the NMR data, an essential skill for professionals in chemical research and drug development.
References
-
Jain, A. et al. (2012). Synthesis and biological evaluation of some new 5-arylidene-2-thioxo-3-N-arylthiazolidin-4-ones. ResearchGate. Available at: [Link]
-
Ivachtchenko, A. et al. (n.d.). Reactions of 3‐(4‐Aryl‐2‐thiazolyl)‐ and 3‐(2‐Benzothiazolyl)‐2‐iminocoumarins with N‐Nucleophiles. ResearchGate. Available at: [Link]
-
Yadav, P. et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
-
Arslan, H. et al. (n.d.). ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. ResearchGate. Available at: [Link]
-
Tzani, A. et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Available at: [Link]
-
Maleki, A. et al. (2014). Three-Component coupling of Alkyl/Aryl Isocyanides, Acetylene Dicarboxylates and (2,4-Dioxothiazolidin-3-Yl)Acetic Acids. Journal of Chemical Research. Available at: [Link]
-
Abdel-Hafez, S. et al. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. SciSpace. Available at: [Link]
-
Ceruso, M. et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]
-
SpectraBase. (n.d.). 4-thiazolidinone, 5-[[4-(hexyloxy)-3-methoxyphenyl]methylene]-2-thioxo-, (5Z)-. Available at: [Link]
-
Woolston, C. R. J. et al. (1992). Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones. Magnetic Resonance in Chemistry. Available at: [Link]
-
Patel, N. B. et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience. Available at: [Link]
-
Mihalache, C. et al. (2023). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. International Journal of Molecular Sciences. Available at: [Link]
-
Eltsov, S. V. et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
El-Sayed, N. F. et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA. ACS Omega. Available at: [Link]
-
Gholipour, S. et al. (2018). Efficient Synthesis of some New 2-Thioxo-1,3-oxazines by Three- Component Reaction between Arylglyoxals. Organic Chemistry Research. Available at: [Link]
-
Singh, S. et al. (2023). Representative 13 C NMR data of 4-thiazolidinone. ResearchGate. Available at: [Link]
-
Kumar, S. et al. (2021). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry. Available at: [Link]
-
El Badaoui, Y. et al. (2022). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank. Available at: [Link]
-
Wang, Z. et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. ResearchGate. Available at: [Link]
-
Kim, J. Y. et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Kurbaniyazov, S. et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules. Available at: [Link]
-
Hassan, Z. S. et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology. Available at: [Link]
-
D'Urso, A. et al. (n.d.). Supporting Information. Wiley Online Library. Available at: [Link]
-
ATB (Automated Topology Builder). (n.d.). 3-Methoxy-2-(2-methylphenyl)-1-benzothiophene. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR [m.chemicalbook.com]
- 3. Sci-Hub. Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones / Magnetic Resonance in Chemistry, 1992 [sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. orgchemres.org [orgchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-assisted synthesis of thiazolidinone derivatives.
An In-Depth Guide to the Microwave-Assisted Synthesis of Thiazolidinone Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) for the efficient construction of thiazolidinone derivatives. Thiazolidinones are a class of heterocyclic compounds recognized as a "wonder nucleus" due to their broad spectrum of pharmacological activities, including antidiabetic, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4][5][6] The structural versatility of the thiazolidinone core makes it a privileged scaffold in modern drug discovery.[7][8]
Traditional methods for synthesizing these compounds often suffer from long reaction times, harsh conditions, and the use of hazardous solvents, resulting in moderate yields and tedious work-up procedures.[9] Microwave-assisted synthesis has emerged as a powerful green chemistry tool that overcomes many of these limitations.[10][11] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes, while simultaneously improving yields and product purity.[12][13][14] This guide will delve into the core principles, reaction mechanisms, and detailed experimental protocols for leveraging MAOS in the synthesis of thiazolidinones, providing the technical accuracy and field-proven insights necessary for successful implementation.
The Synergy of Microwaves and Thiazolidinone Synthesis
Microwave energy accelerates chemical reactions through mechanisms distinct from conventional heating. Instead of relying on slow thermal conduction from an external heat source, microwaves directly heat the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[11][12] Polar molecules, such as the reagents and solvents commonly used in thiazolidinone synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates heat quickly and uniformly throughout the sample, eliminating thermal gradients and often leading to cleaner reactions with fewer side products.[12] This efficient and instantaneous heating is particularly advantageous for the multi-step and condensation reactions typical in thiazolidinone synthesis.
Key Advantages of MAOS for Thiazolidinone Synthesis:
-
Rate Acceleration: Reaction times are significantly reduced, often from many hours to mere minutes.[9][14]
-
Higher Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields.[9][11]
-
Enhanced Purity: Uniform heating minimizes thermal decomposition and unwanted side reactions.[13]
-
Green Chemistry: The efficiency of MAOS allows for the use of smaller quantities of solvents, or even solvent-free conditions, aligning with the principles of green chemistry.[10][12]
Core Synthetic Strategies & Reaction Mechanisms
Several robust strategies exist for the synthesis of thiazolidinone derivatives under microwave irradiation. The most prominent approaches involve the construction of the core ring system and its subsequent functionalization.
Strategy 1: Synthesis of the 2,4-Thiazolidinedione Core
The foundational 2,4-thiazolidinedione scaffold is commonly synthesized via the condensation of thiourea and an α-haloacetic acid, such as chloroacetic acid, in an aqueous medium. Microwave irradiation dramatically accelerates this cyclization reaction.
The process begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetic acid, followed by an intramolecular cyclization and subsequent hydrolysis to yield the 2,4-thiazolidinedione ring.
Caption: General workflow for microwave-assisted synthesis of the 2,4-thiazolidinedione core.
Strategy 2: Knoevenagel Condensation for 5-Arylidene Derivatives
One of the most versatile methods for creating pharmacologically relevant thiazolidinones is the Knoevenagel condensation of the active methylene group at the C5 position of a pre-formed thiazolidinone ring with various aromatic aldehydes.[9] This reaction is often catalyzed by a base.
Mechanism with Ethylenediamine Diacetate (EDDA) Catalyst: A particularly effective protocol utilizes ethylenediamine (EDA) as a catalyst in acetic acid (AcOH), which forms ethylenediamine diacetate (EDDA) in situ.[9] The proposed mechanism proceeds as follows:
-
Catalyst Formation: The basic EDA is protonated by the acidic solvent (AcOH) to generate the EDDA catalyst.[9]
-
Enolization: The EDDA catalyst facilitates the formation of the thiazolidinone enol by donating a proton, which activates the carbonyl group and aids in the removal of the acidic C5 proton.[9][11]
-
Aldol Addition: The generated enol performs a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, which is also activated by protonation from the acidic medium. This forms an intermediate aldol adduct.[9]
-
Dehydration: In the presence of the catalyst, the aldol intermediate rapidly eliminates a molecule of water to yield the final 5-arylidene-thiazolidinone product.[9]
Caption: Key steps in the EDDA-catalyzed Knoevenagel condensation mechanism.
Detailed Application Protocols
The following protocols are presented as robust starting points for synthesis. Researchers should optimize conditions based on their specific substrates and available microwave instrumentation.
Protocol 1: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione (Core Scaffold)
This protocol is adapted from methodologies reported for the synthesis of the core thiazolidinedione ring.[2][15]
Materials & Reagents:
-
Thiourea
-
Monochloroacetic acid
-
Deionized water
-
Concentrated Hydrochloric Acid (optional, as per some procedures[2])
-
15 mL pressure-rated microwave reaction vial with a stir bar
-
Scientific Microwave Synthesizer
Step-by-Step Procedure:
-
Reagent Preparation: In a 15 mL microwave pressure vial, combine thiourea (e.g., 3.34 g, 43.4 mmol) and monochloroacetic acid (e.g., 4.16 g, 44.0 mmol).[15]
-
Solvent Addition: Add 8 mL of deionized water to the vial.[15]
-
Initial Stirring: Stir the mixture at room temperature for 1 hour to ensure homogeneity.[15]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 110°C for 12 minutes (e.g., using a 2-minute ramp to temperature followed by a 10-minute hold).[15] The power should be set to maintain the target temperature (e.g., 350 W).[15]
-
Crystallization: After irradiation, cool the vessel to room temperature. The product will begin to crystallize. Stir the solution for an additional hour at room temperature to maximize precipitation.[15]
-
Isolation & Purification: Collect the white crystalline product by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted starting materials or acid.
-
Drying: Dry the purified 2,4-thiazolidinedione in a vacuum oven.
Causality & Experimental Insights:
-
Water as Solvent: Water is an excellent solvent for this reaction as it is polar (heats efficiently in a microwave), non-toxic, and readily dissolves the ionic intermediates.
-
Microwave Heating: The rapid and uniform heating provided by the microwave ensures that the reaction proceeds to completion quickly, preventing the decomposition that can occur with prolonged conventional heating.[2]
-
Pressure Vial: Using a sealed pressure vial allows the reaction to be heated safely above the boiling point of water, further accelerating the reaction rate according to the Arrhenius equation.
Protocol 2: Microwave-Assisted Synthesis of 5-Arylidene-2,4-thiazolidinedione
This protocol is based on an efficient Knoevenagel condensation using an in situ generated catalyst.[9]
Materials & Reagents:
-
2,4-Thiazolidinedione (from Protocol 1 or commercial)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethylenediamine (EDA)
-
Glacial Acetic Acid (AcOH)
-
Microwave reaction vial with a stir bar
-
Scientific Microwave Synthesizer
Step-by-Step Procedure:
-
Reagent Charging: To a microwave vial, add 2,4-thiazolidinedione (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and glacial acetic acid (3.0 mL).
-
Catalyst Addition: Add ethylenediamine (EDA) as the catalyst (10 mol%, 0.1 mmol).[9]
-
Microwave Irradiation: Seal the vial and irradiate the mixture in the microwave synthesizer at a constant temperature of 80°C for 30 minutes.[9]
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Precipitation: Pour the reaction mixture into crushed ice. The solid product will precipitate out.
-
Isolation & Purification: Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the pure 5-arylidene-2,4-thiazolidinedione. Yields for this method are typically high, often in the range of 85-99%.[9]
Causality & Experimental Insights:
-
Acetic Acid as Solvent: Acetic acid serves a dual role: it is a polar solvent that absorbs microwave energy efficiently, and it reacts with the basic EDA to form the EDDA catalyst in situ.[9]
-
EDA Catalyst: EDA is a highly effective catalyst for this condensation, providing significantly better yields and shorter reaction times compared to many other bases or catalysts under microwave conditions.[9] The 10 mol% loading is optimized for efficiency without leading to excessive side reactions.[9]
-
Temperature Control: Maintaining a steady 80°C is crucial. Higher temperatures may not necessarily improve the yield and could lead to decomposition, while lower temperatures would require longer reaction times.
Data Presentation & Optimization
Effective synthesis requires optimization. The following tables summarize typical results and provide a troubleshooting guide.
Table 1: Comparison of Microwave vs. Conventional Heating for Knoevenagel Condensation
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Time | 30 minutes[9] | 4 - 12 hours |
| Typical Yield | 85 - 99%[9] | 60 - 80% |
| Temperature | 80 °C[9] | Reflux (often >100°C) |
| Energy Input | Localized & Efficient | Bulk & Inefficient |
| Solvent Volume | Minimal | Often requires larger volumes |
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Sub-optimal temperature- Inactive catalyst | - Increase reaction time in 5-minute increments.- Increase temperature by 10°C.- Use fresh ethylenediamine. |
| Formation of Byproducts | - Reaction temperature is too high- Aldehyde self-condensation | - Lower the reaction temperature by 10°C.- Ensure the purity of the starting aldehyde. |
| Reaction Does Not Start | - Non-polar solvent used- Microwave power too low | - Switch to a polar solvent like AcOH, DMF, or Ethanol.- Ensure microwave is set to maintain target temperature, not just a fixed power level. |
| Product is Oily/Difficult to Crystallize | - Impurities present- Product has a low melting point | - Attempt purification via column chromatography.- Try triturating the crude oil with a non-polar solvent like hexane to induce solidification. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of thiazolidinone derivatives, offering unparalleled speed, efficiency, and alignment with green chemistry principles.[13][15] The protocols and mechanistic insights provided in this guide demonstrate that MAOS is not merely a faster heating method but a transformative technology that enables cleaner reactions and higher yields. By understanding the causality behind the experimental choices—from solvent polarity to catalyst function—researchers can readily adopt and optimize these methods to accelerate the discovery and development of novel thiazolidinone-based therapeutics.
References
-
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. National Center for Biotechnology Information.[Link]
-
Synthesis of Thiazolidinedione Compound Library. MDPI.[Link]
-
Microwave assisted synthesis and pharmacological evaluation of few substituted 4- thiazolidinone derivatives. Semantic Scholar.[Link]
-
MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry.[Link]
-
4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. Royal Society of Chemistry.[Link]
-
AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[1][2][9] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.[Link]
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). National Center for Biotechnology Information.[Link]
-
Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. ResearchGate.[Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Center for Biotechnology Information.[Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI.[Link]
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Beilstein Journal of Organic Chemistry.[Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.[Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.[Link]
-
4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. Royal Society of Chemistry.[Link]
-
Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online.[Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega.[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [mdpi.com]
- 5. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 9. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. ijrpas.com [ijrpas.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Characterization methods for 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
An In-Depth Guide to the Physicochemical and Structural Characterization of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Introduction
The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, a member of the rhodanine family, combines this privileged heterocycle with a methoxy-substituted phenyl ring, making it a molecule of significant interest for drug discovery and development.[4]
Unambiguous characterization is the bedrock upon which all subsequent biological and pharmacological evaluation rests. This application note provides a comprehensive, multi-technique guide for researchers and drug development professionals to rigorously confirm the identity, purity, and structural integrity of synthesized 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one. The protocols herein are designed not merely as procedural steps but as a self-validating analytical workflow, explaining the causality behind each experimental choice to ensure data of the highest quality and integrity.
Integrated Characterization Workflow
A systematic approach is crucial for the complete characterization of a novel chemical entity. The following workflow outlines the logical progression from fundamental purity assessment to definitive structural elucidation. Each step provides a piece of the puzzle, and together, they form a coherent and verifiable profile of the target compound.
Caption: Overall workflow for the characterization of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Part 1: Foundational Physicochemical Analysis
Before proceeding to advanced spectroscopic methods, it is imperative to establish the purity and basic physical properties of the synthesized compound. These initial tests are rapid, cost-effective, and prevent the misinterpretation of data from impure samples.
Melting Point Determination
Expertise & Rationale: The melting point is a sensitive indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically < 1°C), whereas impurities depress and broaden this range. This technique provides the first quantitative measure of sample integrity.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus.
-
Measurement:
-
Heat rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Thin-Layer Chromatography (TLC)
Expertise & Rationale: TLC is a crucial qualitative technique for assessing the purity of a sample by separating components based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. A single spot under multiple solvent systems is a strong indicator of a pure compound.
Protocol:
-
Solvent System Selection: An appropriate mobile phase is key. For thiazolidinone derivatives, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[5] A common ratio is 7:3 or 8:2 (Hexane:Ethyl Acetate).
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small, concentrated dot onto the origin line.
-
Development: Place the plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front has migrated to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under UV light (λ = 254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution.[1]
-
Rf Calculation: Calculate the Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front). A pure compound should yield a single, well-defined spot.
Part 2: Definitive Spectroscopic Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the presence of key functional groups and the precise arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.
Protocol: Sample Preparation & Acquisition
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for thiazolidinone derivatives.[5][6]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
Expected ¹H NMR Data (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (4H) | 6.90 - 7.50 | Multiplet (m) | 4H | Protons on the 2-methoxyphenyl ring exhibit complex splitting patterns due to their varied electronic environments. |
| Methylene (-CH₂-) | ~ 4.15 | Singlet (s) | 2H | The two protons on the C5 of the thiazolidinone ring are chemically equivalent and show a characteristic singlet. |
| Methoxy (-OCH₃) | ~ 3.85 | Singlet (s) | 3H | The three protons of the methoxy group are equivalent and appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring. |
Expected ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted δ (ppm) | Rationale |
| C=S (Thione) | 195 - 205 | The thione carbon is highly deshielded and appears far downfield. |
| C=O (Amide) | 170 - 175 | The carbonyl carbon of the amide in the thiazolidinone ring. |
| Aromatic C-O | 155 - 160 | The aromatic carbon directly attached to the electron-donating methoxy group. |
| Aromatic C-N | ~ 130 | The quaternary aromatic carbon attached to the nitrogen of the thiazolidinone ring. |
| Aromatic C-H | 110 - 130 | The remaining four carbons of the phenyl ring appear in the typical aromatic region. |
| Methoxy (-OCH₃) | 55 - 60 | The carbon of the methoxy group. |
| Methylene (-CH₂-) | 35 - 40 | The sp³ hybridized carbon at the C5 position of the thiazolidinone ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent method to quickly confirm the presence of the key C=O, C=S, and C-O functionalities.
Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds. |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak | Stretching of the -CH₂- and -OCH₃ groups. |
| Amide C=O Stretch | 1720 - 1740 | Strong | A very strong and sharp absorption band characteristic of the carbonyl group in the five-membered thiazolidinone ring.[7] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable | Skeletal vibrations of the phenyl ring. |
| C=S (Thione) Stretch | 1200 - 1250 | Medium-Strong | This band is characteristic of the thione group and is crucial for confirming the 2-thioxo structure. |
| C-O-C (Aryl Ether) | 1020 - 1050 & ~1250 | Strong | Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage. |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.
Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
-
Molecular Formula: C₁₀H₉NO₂S₂
-
Molecular Weight: 239.31 g/mol
-
Expected Ion Peak: A prominent peak should be observed at m/z ≈ 240.03 ([M+H]⁺). For HRMS, the exact mass should be within 5 ppm of the calculated value.
Part 3: Advanced Structural and Thermal Characterization
For drug development, understanding the solid-state properties is often necessary. These advanced techniques provide information on the three-dimensional structure and thermal stability.
Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Rationale: SC-XRD is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[8] It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which govern crystal packing. For a structurally similar compound, 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, a monoclinic crystal system was reported, which provides a useful reference.[4]
Protocol Overview:
-
Crystal Growth: Grow single crystals of suitable quality (typically 0.1-0.3 mm in size) by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.
-
Structure Solution & Refinement: The collected data is used to solve the crystal structure, yielding a complete 3D model of the molecule.
Thermal Analysis (DSC/TGA)
Expertise & Rationale:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It provides a highly accurate melting point (as the peak of the endothermic event) and can reveal other phase transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.
-
Instrument Setup: Place the pan in the instrument furnace.
-
Heating Program: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 400°C).
-
Data Analysis:
-
DSC: Identify the sharp endothermic peak corresponding to the melting of the compound.
-
TGA: Analyze the thermogram to identify the onset temperature of decomposition (where significant mass loss begins).
-
Data Integration for Final Confirmation
No single technique is sufficient for full characterization. The strength of this approach lies in the convergence of data from all methods to build a consistent and irrefutable structural assignment.
Caption: Integration of analytical data for structural confirmation.
References
-
Bhat, M. A., & Elbadawi, M. M. (Year). Synthesis and biological applications of thiazolidinone. ResearchGate.
-
MDPI. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole.
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one.
-
PubChem. (n.d.). 2,3-Diphenyl-4-thiazolidinone.
-
Life Academy of Nanoscience & Biotechnology. (2023). Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives.
-
Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES.
-
Shahwar, D., et al. (2009). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3014.
-
Oriental Journal of Chemistry. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.
-
MDPI. (2022). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones.
-
PubChem. (n.d.). (5E)-3-(2-Methoxyphenyl)-2-thioxo-1,3-thiazolidine-4,5-dione 5-oxime.
-
NIH National Center for Biotechnology Information. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
-
IUCr. (n.d.). Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one.
-
Waseda, Y., Matsubara, E., & Shinoda, K. (2011). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. Springer.
-
Rasayan Journal of Chemistry. (2012). Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants.
Sources
- 1. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole | MDPI [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. orientjchem.org [orientjchem.org]
- 4. 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes and Protocols for In Vitro Profiling of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazolidinone Derivative
The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. This privileged structure is recognized for its role in the development of agents with antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, a member of the rhodanine subclass, represents a promising candidate for drug discovery. Its structural features suggest a potential for interaction with various biological targets, necessitating a comprehensive in vitro evaluation to elucidate its pharmacological profile.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to systematically investigate the biological activity of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. We will explore a tiered approach, beginning with fundamental cytotoxicity assessments, followed by targeted assays to probe its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Part 1: Foundational Analysis - Cytotoxicity Profiling
A primary and indispensable step in the evaluation of any novel compound is the determination of its cytotoxic profile.[3][4] This initial screen is crucial for establishing a therapeutic window and informing the concentration ranges for subsequent, more specific bioassays. A compound's utility as a therapeutic agent is fundamentally dependent on its ability to exert a desired biological effect at concentrations that are non-toxic to healthy cells. We will utilize a standard metabolic activity assay to assess cell viability.
Protocol 1: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Rationale: This assay provides a robust and high-throughput method to determine the concentration at which the test compound exhibits cytotoxic effects (IC50). This data is critical for distinguishing between targeted pharmacological activity and non-specific toxicity.
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a non-cancerous human cell line (e.g., HEK293 or NIH 3T3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate for 48 hours.
-
-
MTT Assay and Data Acquisition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 50 | 0.85 | 68.0% |
| 100 | 0.40 | 32.0% |
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated by plotting % cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Probing for Antimicrobial Activity
Rhodanine derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[6][7] Their mechanism of action may involve the disruption of cell wall synthesis. The following protocols are designed to determine the antimicrobial spectrum and potency of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
Rationale: This assay establishes the lowest concentration of the compound that prevents visible growth of a bacterium. It is a critical parameter for assessing the potency of a potential antibiotic.
Step-by-Step Methodology:
-
Bacterial Strain and Inoculum Preparation:
-
Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
-
Compound Dilution and Plate Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Data Presentation and Interpretation:
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 8 |
| B. subtilis (ATCC 6633) | 4 |
| E. coli (ATCC 25922) | >128 |
| P. aeruginosa (ATCC 27853) | >128 |
A low MIC value against a particular strain indicates high potency. A broad spectrum of activity would be indicated by low MIC values against both Gram-positive and Gram-negative bacteria.
Part 3: Investigating Anti-Inflammatory Potential
Thiazolidin-4-ones are known to possess anti-inflammatory properties.[1][2] A key mechanism of inflammation involves the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). Therefore, assessing the ability of our test compound to inhibit NO production is a relevant in vitro model for anti-inflammatory activity.
Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated murine macrophages (RAW 264.7) using the Griess reagent.
Rationale: Inhibition of NO production is a hallmark of anti-inflammatory activity. This cell-based assay provides a functional readout of the compound's potential to modulate inflammatory responses in immune cells.
Experimental Workflow:
Caption: Workflow for Nitric Oxide Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages and seed them in a 96-well plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.
-
Incubate for a further 24 hours.
-
-
Griess Assay and Data Acquisition:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
Data Presentation and Interpretation:
| Compound Conc. (µM) | Nitrite Conc. (µM) | % NO Inhibition |
| Untreated | 2.5 | - |
| LPS only | 35.0 | 0% |
| LPS + 1 | 32.5 | 7.7% |
| LPS + 10 | 20.0 | 46.2% |
| LPS + 50 | 8.0 | 83.1% |
-
% NO Inhibition = [(Nitrite in LPS only wells - Nitrite in treated wells) / Nitrite in LPS only wells] x 100
-
A dose-dependent decrease in nitrite concentration indicates anti-inflammatory activity. The IC50 for NO inhibition can be calculated.
Part 4: Screening for Anticancer Activity
The thiazolidin-4-one scaffold is present in several compounds with demonstrated anticancer activity.[9][10] The cytotoxic effect of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one can be specifically evaluated against cancer cell lines.
Protocol 4: Anticancer Cytotoxicity Assay (MTT)
This protocol is similar to the general cytotoxicity assay but utilizes cancer cell lines to determine the compound's specific anticancer potential.
Rationale: By comparing the IC50 values obtained from cancer cell lines with those from normal cell lines, a selectivity index can be calculated. A high selectivity index suggests that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential anticancer drug.
Step-by-Step Methodology:
-
Cell Lines: Use a panel of human cancer cell lines, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).
-
Procedure: Follow the same procedure as outlined in Protocol 1: MTT Assay for General Cytotoxicity .
-
Data Analysis: Calculate the IC50 value for each cancer cell line.
Data Presentation and Interpretation:
| Cell Line | IC50 (µM) |
| HEK293 (Normal) | 85.2 |
| MCF-7 (Breast Cancer) | 15.6 |
| A549 (Lung Cancer) | 22.4 |
| HCT116 (Colon Cancer) | 18.9 |
-
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
-
For MCF-7, SI = 85.2 / 15.6 = 5.46. An SI value greater than 2 is generally considered to indicate promising selectivity.
Conclusion and Future Directions
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one. The data generated from these protocols will offer a comprehensive preliminary profile of the compound's bioactivity, guiding further investigation. Positive results in any of these assays would warrant more in-depth mechanistic studies, such as specific enzyme inhibition assays, gene expression analysis, or cell cycle analysis, to fully elucidate the compound's mechanism of action. These foundational studies are a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.
References
-
Gondru, R., Khare, M., Shrivastava, S. K., & Shrivastava, B. (2021). In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii. Parasitology Research, 120(7), 2449–2461. [Link]
-
Uddin, A., Khan, A., Singh, V. K., & Verma, A. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3. Medires, 1(1), 1-6. [Link]
-
Krátký, M., Stjern, L., & Janockova, J. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4321-4330. [Link]
-
Szychowski, K. A., & Lesyk, R. B. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]
-
Mirończuk-Chodakowska, I., & Witkowska, A. M. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8. [Link]
-
Abusetta, A., Alumairi, J., Alkaabi, M. Y., Al Ajeil, R., Shkaidim, A. A., Akram, D., ... & Al Neyadi, S. S. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10(1), 15-34. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization, Molecular Docking, In Vitro Biological Evaluation and In Vitro Cytotoxicity Study of Novel Thiazolidine-4-One Derivatives as Anti-Breast Cancer Agents. Molecules, 19(11), 18749-18764. [Link]
-
Szychowski, K. A., & Lesyk, R. B. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]
-
El-Sayed, M. A., El-Gazzar, A. R. B. A., & El-Essawy, F. A. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 859. [Link]
-
Kumar, V., & Kaur, K. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2679-2705. [Link]
-
Patel, N. B., & Shaikh, F. M. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. Connect Journals, 1(1), 1-6. [Link]
-
Kamal, A., & Kumar, B. A. (2017). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 138, 1034-1056. [Link]
-
Wang, Y., & Su, Z. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2038-2047. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Masry, S., & El-Senduny, F. F. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Molecules, 21(10), 1334. [Link]
-
García-Andrade, M., González-Ponce, L. A., & Zepeda-Vallejo, L. G. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(13), 5130. [Link]
-
Silva, N. C. C., & Fernandes Júnior, A. (2010). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Brazilian Journal of Microbiology, 41(4), 896-905. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2017). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 9(1), 1-7. [Link]
-
Grant, S. K. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
An, F., & Wu, J. C. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics, 15(7), 1918. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2015). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Journal of Heterocyclic Chemistry, 52(5), 1396-1403. [Link]
-
Al-Adham, I. S. I., & Al-Samarrai, A. M. H. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. World Journal of Pharmaceutical Research, 12(10), 1-15. [Link]
-
Abusetta, A., Alumairi, J., Alkaabi, M. Y., Al Ajeil, R., Shkaidim, A. A., Akram, D., ... & Al Neyadi, S. S. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10(1), 15-34. [Link]
-
Al-Ostath, R. A., Gümüştas, M., & Özkan, S. A. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Pharmaceuticals, 17(1), 115. [Link]
-
MitoCareX Bio. (2024, January 22). MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. MedPath. [Link]
-
Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(2), 157-166. [Link]
-
Zhang, Y., Li, X., & Wang, M. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 710. [Link]
-
Kociuba, M., & Wujec, M. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 26(16), 4983. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics, 14(2), 1-10. [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. [Link]
-
Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]
-
Lo, C. N., & Murelli, R. P. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education, 93(5), 934-938. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Molecular Docking, In Vitro Biological Evaluation and In Vitro Cytotoxicity Study of Novel Thiazolidine-4-One Derivatives as Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Cell-Based Assays for Thiazolidinone Derivatives
Introduction: The Versatility of the Thiazolidinone Scaffold
The thiazolidinone core is a privileged heterocyclic scaffold in medicinal chemistry, giving rise to derivatives with an exceptionally broad spectrum of biological activities.[1][2] These compounds have demonstrated significant potential as anti-inflammatory, anticancer, antidiabetic, and antimicrobial agents.[1][3][4] Their therapeutic versatility stems from the ability of the core structure, with modifications at the N-3, C-2, and C-5 positions, to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[3][5]
Given this functional diversity, a robust and systematic approach to characterizing the biological effects of novel thiazolidinone derivatives is essential. Cell-based assays are indispensable tools in this process, providing a biologically relevant context to assess compound efficacy, mechanism of action (MOA), and potential toxicity.[6][7][8] Unlike biochemical assays that use purified components, cell-based assays utilize intact, living cells, offering a more accurate reflection of a compound's behavior in a complex biological system.[6][9]
This guide provides an in-depth overview and detailed protocols for a primary panel of cell-based assays crucial for the initial screening and characterization of thiazolidinone derivatives. We will focus on assays for cytotoxicity, apoptosis, and anti-inflammatory activity, explaining the causality behind experimental choices to ensure robust and reproducible data generation.
I. Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in profiling any new compound library is to determine the concentration range over which it affects cell viability. This is critical for identifying potential anticancer agents and for establishing sub-toxic concentrations for other mechanistic assays.
Causality & Rationale:
Two of the most common methods to assess cell viability are the MTT and LDH assays. The choice between them depends on the anticipated mechanism of cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[10] Viable cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. It is an excellent indicator of cell proliferation or cytostatic effects.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis. It is a direct measure of cell death-associated membrane rupture.
Comparing results from both assays can be informative. A compound that strongly inhibits MTT reduction but causes minimal LDH release may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).
Workflow for Cytotoxicity Assessment
Caption: General workflow for cytotoxicity screening of compounds.
Protocol 1: MTT Cell Viability Assay
This protocol is designed for adherent cells in a 96-well format but can be adapted.
Materials:
-
Thiazolidinone derivatives dissolved in DMSO (10-50 mM stock).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
MTT reagent (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Positive control (e.g., Doxorubicin at 10 µM).
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the thiazolidinone derivatives in complete medium. A typical final concentration range might be 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compounds, vehicle control (medium with the same final DMSO concentration), and positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Self-Validation:
-
Controls: The 'vehicle control' wells represent 100% viability. The 'no cell' (media only) wells serve as a background blank. The positive control should show a significant decrease in viability.
-
Calculation:
-
Corrected Absorbance = Absorbance_sample - Absorbance_blank
-
% Viability = (Corrected Absorbance_sample / Corrected Absorbance_vehicle) * 100
-
-
Output: Plot % Viability against log[Compound Concentration] and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value. A robust assay should have a low standard deviation between replicate wells (<15%).
II. Mechanistic Assays: Uncovering Pro-Apoptotic Activity
Many anticancer thiazolidinone derivatives exert their effect by inducing apoptosis, or programmed cell death.[11][12] Confirming this MOA is a critical step in characterizing a hit compound.
Causality & Rationale:
Apoptosis is a tightly regulated process involving distinct morphological and biochemical changes.[13][14] Assays can target different stages of this cascade.
-
Annexin V/Propidium Iodide (PI) Staining: This is a gold-standard flow cytometry assay.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS.[16] By using a fluorescently-labeled Annexin V (e.g., FITC-Annexin V), early apoptotic cells can be identified. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis when membrane integrity is lost.[16] This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative / PI-negative.
-
Early Apoptotic cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive.
-
Necrotic cells: Annexin V-negative / PI-positive (less common).
-
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[14] Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, provides direct biochemical evidence of apoptosis induction. These assays typically use a caspase-specific peptide substrate linked to a fluorophore or chromophore, which is released upon cleavage by the active enzyme.
Apoptotic Signaling Pathway
Caption: Simplified overview of major apoptotic signaling pathways.
Protocol 2: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cells treated with thiazolidinone derivatives at their IC₅₀ and 2x IC₅₀ concentrations for a relevant time (e.g., 24 hours).
-
Positive control (e.g., Staurosporine or Etoposide).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the compounds as determined from cytotoxicity studies. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle enzyme (like TrypLE™ Express to preserve membrane integrity), and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect at least 10,000 events per sample.
Data Analysis & Self-Validation:
-
Controls: Untreated cells establish the baseline levels of apoptosis and necrosis. The positive control should show a significant shift into the apoptotic quadrants.
-
Gating: Use unstained and single-stained controls to set up compensation and gates correctly.
-
Output: The data is presented as a quadrant plot, allowing for the quantification of the percentage of cells in each of the four populations (live, early apoptotic, late apoptotic, dead). A dose-dependent increase in the Annexin V-positive populations is indicative of induced apoptosis.
III. Functional Assays: Probing Anti-Inflammatory Activity
Thiazolidinone derivatives are well-known for their anti-inflammatory properties, often through mechanisms like COX-2 inhibition or modulation of inflammatory signaling pathways.[17][18]
Causality & Rationale:
A common in vitro model for inflammation involves stimulating macrophage-like cells (e.g., RAW 264.7 or primary macrophages) with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This induces a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
-
Nitric Oxide (NO) Measurement (Griess Assay): In stimulated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of a compound indicates inhibition of the NO production pathway.
-
Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatant. This assay uses antibodies specific to the cytokine of interest. A decrease in cytokine levels demonstrates the compound's ability to suppress the inflammatory response.
Protocol 3: Griess Assay for Nitric Oxide Production
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete DMEM medium.
-
LPS (from E. coli O111:B4).
-
Thiazolidinone derivatives (use sub-toxic concentrations).
-
Positive control (e.g., Dexamethasone or a known iNOS inhibitor like L-NAME).
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium Nitrite (NaNO₂) standard (for standard curve).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the thiazolidinone derivatives or controls. Incubate for 1-2 hours. This step allows the compounds to enter the cells before the inflammatory stimulus.
-
Stimulation: Add LPS to all wells (except the 'unstimulated' control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Standard Curve: Prepare a serial dilution of the NaNO₂ standard in fresh culture medium (e.g., from 100 µM down to 0 µM). Add 50 µL of each standard to the new plate.
-
Griess Reaction: Add 50 µL of the first Griess reagent (sulfanilamide solution) to all wells, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the second Griess reagent (NED solution) and incubate for another 10 minutes. A purple/magenta color will develop.
-
Readout: Measure the absorbance at 540 nm within 30 minutes.
Data Analysis & Self-Validation:
-
Controls: The 'unstimulated' control shows basal NO production. The 'LPS only' control shows the maximal inflammatory response. The positive control should significantly reduce NO levels.
-
Calculation: Use the standard curve to calculate the concentration of nitrite in each sample.
-
Output: Results are often expressed as % Inhibition of NO Production relative to the LPS-only control. It is crucial to run a parallel cytotoxicity assay (e.g., MTT) at the same concentrations to ensure that the observed reduction in NO is not simply due to cell death.
IV. Data Presentation and Interpretation
For effective comparison of multiple derivatives, data should be summarized in a clear, tabular format.
| Compound ID | Assay Type | Cell Line | Endpoint | Result (IC₅₀ / EC₅₀) | Selectivity Index (SI) |
| TZD-001 | Cytotoxicity | MCF-7 | Cell Viability (MTT) | 5.2 ± 0.4 µM | 11.5 |
| TZD-001 | Cytotoxicity | MRC-5 (Normal) | Cell Viability (MTT) | 60.1 ± 3.1 µM | - |
| TZD-001 | Apoptosis | MCF-7 | % Apoptotic Cells | 65% @ 10 µM | - |
| TZD-002 | Cytotoxicity | MCF-7 | Cell Viability (MTT) | > 100 µM | >1 |
| TZD-002 | Cytotoxicity | MRC-5 (Normal) | Cell Viability (MTT) | > 100 µM | - |
| TZD-002 | Anti-Inflammatory | RAW 264.7 | NO Inhibition | 1.8 ± 0.2 µM | - |
-
Selectivity Index (SI): Calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value is desirable for anticancer agents, indicating selective toxicity towards cancer cells.[1]
V. References
-
A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Cureus. [Link]
-
Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal... ResearchGate. [Link]
-
ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. ResearchGate. [Link]
-
Cell-based assays on the rise. BMG LABTECH. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
-
Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]
-
Study of novel anticancer 4-thiazolidinone derivatives. PubMed. [Link]
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). NIH. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
A review for cell-based screening methods in drug discovery. PMC. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]
-
Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? PubMed. [Link]
-
In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii. BMC. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. MDPI. [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PMC. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Apoptosis – what assay should I use? BMG Labtech. [Link]
-
Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 凋亡分析检测 [sigmaaldrich.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Introduction: The Therapeutic Potential of the Thiazolidin-4-one Scaffold
The thiazolidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Modifications at the 2, 3, and 5-positions of the ring have yielded derivatives with potent anti-inflammatory, anticancer, antidiabetic, antimicrobial, and antioxidant properties.[1][2][3] The subject of these application notes, 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, belongs to this versatile class of compounds. The presence of the 2-thioxo group and the methoxy-phenyl substitution at the 3-position suggests a unique pharmacological profile that warrants comprehensive in vivo evaluation.
Given the diverse activities reported for structurally related thiazolidin-4-ones, a systematic and multi-faceted approach to in vivo testing is essential to elucidate the therapeutic potential of this specific molecule.[4][5] These notes provide a strategic framework and detailed protocols for the preclinical assessment of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, focusing on the most promising therapeutic areas identified for this compound class: inflammation, cancer, and diabetes. The selection of animal models has been guided by their established relevance, reproducibility, and translational value.[6][7][8]
Strategic Workflow for In Vivo Evaluation
A tiered approach is recommended for the preclinical evaluation of a novel compound. This ensures that safety is established before proceeding to more complex and resource-intensive efficacy studies. The proposed workflow is designed to maximize data generation while adhering to ethical guidelines for animal research.
Caption: Proposed workflow for the in vivo evaluation of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Part 1: Foundational Safety Assessment
Acute Oral Toxicity Study
Rationale: Before investigating the therapeutic efficacy of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, it is imperative to determine its acute toxicity profile. This study provides critical information on the median lethal dose (LD50) and helps identify the dose range for subsequent efficacy studies. The Up-and-Down Procedure (UDP) or the Acute Toxic Class Method (OECD Guideline 423) is a statistically efficient and ethical approach that minimizes the number of animals required.
Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Model: Female Sprague-Dawley rats, 8-12 weeks old, weighing 180-220g. Fast the animals overnight (with access to water) before dosing.
-
Compound Preparation: Prepare a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing:
-
Administer a single oral dose of the compound to one animal at the starting dose level (e.g., 300 mg/kg).
-
Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
If the animal survives, dose two additional animals sequentially at the same dose level.
-
If all three animals survive with no signs of toxicity, the LD50 is considered to be greater than the tested dose. Subsequent efficacy studies can start with doses at 1/10th and 1/5th of this level.
-
If the first animal dies, the next animal is dosed at a lower level. The procedure is continued following the OECD 423 guideline flowchart.
-
-
Endpoint Analysis:
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Monitor body weight on days 0, 7, and 14.
-
At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
| Parameter | Specification |
| Animal Species | Sprague-Dawley Rat |
| Sex | Female |
| Age | 8-12 weeks |
| Starting Dose | 300 mg/kg (or as per preliminary data) |
| Route of Administration | Oral gavage |
| Observation Period | 14 days |
| Key Endpoints | Mortality, clinical signs, body weight changes, gross necropsy |
Part 2: Efficacy Evaluation in Disease Models
Model 1: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
Rationale: The carrageenan-induced paw edema model is a well-established, acute, and reproducible model for screening potential anti-inflammatory drugs.[6][9] It is particularly useful for evaluating compounds that may inhibit mediators of acute inflammation, such as histamine, serotonin, bradykinin, and prostaglandins. Given the known anti-inflammatory properties of many thiazolidin-4-one derivatives, this is a primary and logical efficacy test.[4]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats, weighing 150-200g.
-
Experimental Groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (Low Dose, p.o.)
-
Group IV: Test Compound (High Dose, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Analyze the data using one-way ANOVA followed by a suitable post-hoc test.
-
Caption: Workflow for the carrageenan-induced paw edema model.
Model 2: Anticancer Activity - Human Tumor Xenograft Model
Rationale: To evaluate the potential anticancer properties of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, a xenograft model using human cancer cells implanted into immunodeficient mice is the gold standard.[7][10] This model allows for the in vivo assessment of a compound's ability to inhibit tumor growth. Based on literature showing the efficacy of a thiazolidine-4-one derivative against the MDA-MB-231 human breast cancer cell line, this cell line is a logical choice for initial screening.[1][2]
Protocol: MDA-MB-231 Xenograft in Nude Mice
-
Animal Model: Female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation:
-
Inject 5 x 10^6 MDA-MB-231 cells in a 100 µL volume subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Experimental Groups (n=8-10 per group):
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Group I: Vehicle control (p.o. or i.p., daily)
-
Group II: Positive control (e.g., Doxorubicin, 2 mg/kg, i.p., twice weekly)
-
Group III: Test Compound (Low Dose, daily)
-
Group IV: Test Compound (High Dose, daily)
-
-
Treatment and Monitoring:
-
Administer treatments for a specified period (e.g., 21-28 days).
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and clinical signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Tumors can be processed for further analysis (e.g., histopathology, biomarker analysis).
-
| Parameter | Specification |
| Animal Species | Athymic Nude Mice (BALB/c nu/nu) |
| Cell Line | MDA-MB-231 (Human Breast Cancer) |
| Implantation Site | Subcutaneous, right flank |
| Treatment Duration | 21-28 days |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) |
| Primary Endpoint | Tumor Volume |
| Secondary Endpoints | Body Weight, Tumor Weight, Histopathology |
Model 3: Antidiabetic Activity - High-Fat Diet/Streptozotocin (STZ)-Induced Type 2 Diabetes
Rationale: Thiazolidinediones (a related class) are well-known antidiabetic agents that act as PPAR-γ agonists.[3][11][12] It is therefore prudent to investigate the antidiabetic potential of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one. The high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) model in rats or mice effectively mimics the pathophysiology of type 2 diabetes in humans, which involves insulin resistance followed by partial beta-cell dysfunction.[8][13]
Protocol: HFD/STZ-Induced Diabetic Rat Model
-
Animal Model: Male Sprague-Dawley rats, 6-8 weeks old.
-
Induction of Diabetes:
-
Feed the rats a high-fat diet (e.g., 45-60% kcal from fat) for 4-6 weeks to induce insulin resistance.
-
After the HFD period, administer a single low dose of STZ (30-40 mg/kg, i.p.), freshly dissolved in citrate buffer (pH 4.5).
-
Continue the HFD throughout the study.
-
After 7-10 days, confirm hyperglycemia by measuring fasting blood glucose levels. Animals with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.
-
-
Experimental Groups (n=6-8 per group):
-
Group I: Normal control (standard diet)
-
Group II: Diabetic control (HFD/STZ + vehicle)
-
Group III: Positive control (e.g., Metformin, 150 mg/kg, p.o.)
-
Group IV: Test Compound (Low Dose, p.o.)
-
Group V: Test Compound (High Dose, p.o.)
-
-
Treatment and Monitoring:
-
Administer daily oral doses of the respective treatments for 4-6 weeks.
-
Monitor fasting blood glucose and body weight weekly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT).
-
-
Endpoint Analysis:
-
Collect blood samples at the end of the study for analysis of serum insulin, triglycerides, and total cholesterol.[13]
-
Harvest the pancreas for histopathological examination of islet integrity.
-
Analyze data using appropriate statistical methods (e.g., ANOVA).
-
Caption: Workflow for HFD/STZ-induced type 2 diabetes model.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one. By systematically assessing its safety and then screening for efficacy in well-validated models of inflammation, cancer, and diabetes, researchers can efficiently determine the primary therapeutic potential of this novel compound. Positive results in any of these models would justify progression to more advanced studies, including dose-response characterization, pharmacokinetic/pharmacodynamic modeling, and investigation into the underlying mechanism of action.
References
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]
-
3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. PMC. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]
-
The use of animal models in diabetes research. PMC. [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. [Link]
-
In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells. PubMed. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]
-
methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. ResearchGate. [Link]
-
Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]
-
Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. [Link]
-
(PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ResearchGate. [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. ResearchGate. [Link]
-
Animal Models in Diabetic Research. MDPI. [Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC. [Link]
-
Biological activity of selected 4-thiazolidinone derivatives. ResearchGate. [Link]
-
Animal Models in Diabetes Research. Cherry Biotech. [Link]
-
A Comprehensive Review: The use of Animal Models in Diabetes Research. ResearchGate. [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. [Link]
-
Video: Mouse Models of Cancer Study. JoVE. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC. [Link]
-
In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 4. connectjournals.com [connectjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 9. ijpsr.com [ijpsr.com]
- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thiazolidinone Derivatives in Medicinal Chemistry
Introduction: The Thiazolidinone Core - A Privileged Scaffold in Drug Discovery
The thiazolidinone nucleus, a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold." This designation is reserved for molecular frameworks that can provide ligands for diverse receptors, showcasing a broad spectrum of pharmacological activities.[3][4] Thiazolidinone derivatives have been extensively investigated and developed as potent agents against a multitude of diseases, demonstrating significant antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral properties.[1][3][5][6][7]
The therapeutic success of this scaffold lies in its unique stereoelectronic features and the ease with which its core structure can be chemically modified at multiple positions (typically C2, N3, and C5).[8][9] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling chemists to optimize potency, selectivity, and safety profiles. This guide provides an in-depth exploration of the key therapeutic applications of thiazolidinone derivatives, complete with mechanistic insights and validated experimental protocols for their synthesis and evaluation.
I. Synthesis of 4-Thiazolidinone Derivatives: A Foundational Protocol
The most common and efficient method for synthesizing the 4-thiazolidinone core is a one-pot, three-component condensation reaction.[9][10] This approach is favored for its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds by varying the starting materials.
Causality Behind the Protocol:
The reaction proceeds in two key stages. First, the primary amine and the aldehyde condense to form a Schiff base (imine) intermediate. The subsequent and rate-determining step is the cyclization of this imine with a mercapto-acid, typically thioglycolic acid. The acid catalyst (like anhydrous ZnCl2 or glacial acetic acid) protonates the imine nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur of the thioglycolic acid.[11] An intramolecular condensation then occurs, eliminating a water molecule to form the stable five-membered thiazolidinone ring.
Experimental Workflow: Synthesis of 4-Thiazolidinones
Caption: General workflow for the synthesis of 4-thiazolidinone derivatives.
Step-by-Step Synthesis Protocol:
-
Objective: To synthesize a 2,3-disubstituted-4-thiazolidinone derivative.
-
Materials: Aromatic amine (10 mmol), aromatic aldehyde (10 mmol), thioglycolic acid (12 mmol), anhydrous zinc chloride (ZnCl2, 1 mmol), and tetrahydrofuran (THF) or toluene (50 mL).
-
Procedure:
-
To a solution of the aromatic amine (10 mmol) and the aromatic aldehyde (10 mmol) in THF (50 mL) in a round-bottom flask, add a catalytic amount of anhydrous ZnCl2 (a pinch).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the Schiff base intermediate.
-
Add thioglycolic acid (12 mmol, 1.2 equivalents) dropwise to the reaction mixture. The slight excess of thioglycolic acid ensures the complete conversion of the Schiff base.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C for THF) for 6-8 hours.[11]
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 8:2 benzene:chloroform).[11] The disappearance of starting material spots and the appearance of a new, single product spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a residue.
-
Pour the residue into crushed ice with stirring. The crude solid product will precipitate out.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove any unreacted thioglycolic acid and catalyst, and dry the solid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-thiazolidinone derivative.[11]
-
Final Validation: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) to confirm its structure and purity. The IR spectrum should show a characteristic strong carbonyl (C=O) peak around 1700 cm⁻¹.[2]
-
II. Application: Anticancer Activity
Thiazolidinone derivatives have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and melanoma.[12][13][14][15]
Mechanism of Action: Targeting Cancer Hallmarks
The anticancer effects of thiazolidinones are multifaceted. While some derivatives act as insulin sensitizers, their anticancer properties often stem from their ability to modulate key signaling pathways involved in cancer progression.[12] A primary mechanism for many derivatives is the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[12] PPARγ activation can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that feed tumors).[12] Other derivatives function by inhibiting crucial enzymes like protein tyrosine phosphatases (e.g., SHP-2) or by disrupting cell cycle progression at different phases (e.g., G0/G1 or G2/M arrest).[13]
Caption: Anticancer mechanism via PPARγ activation by thiazolidinone derivatives.
Structure-Activity Relationship (SAR) Insights
-
Substitutions on the aromatic ring at the C2 position of the thiazolidinone core are critical for activity. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) often enhance anticancer potency.[4]
-
The nature of the substituent at the N3 position significantly influences activity. Bulky aromatic or heteroaromatic groups can improve binding to target proteins.
-
Modifications at the C5 position, often with an arylidene group, are common and play a key role in the molecule's interaction with the active site of target enzymes.
Data Summary: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7k | B16F10 (Melanoma) | 3.4 | [13] |
| 7m | B16F10 (Melanoma) | 7.0 | [13] |
| 7n | B16F10 (Melanoma) | 5.2 | [13] |
| 4p | Various Lines | Significant Inhibition | [16] |
| Les-5935 | A549 (Lung) | Active at 50-100 µM | [14][17] |
| Les-6009 | A549 (Lung) | Active at 50-100 µM | [14][17] |
Protocol: MTT Assay for Cytotoxicity Screening
-
Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of a thiazolidinone derivative against a cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test thiazolidinone derivative in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).[15]
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
III. Application: Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazolidinone derivatives have demonstrated potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19][20] Several synthesized compounds have shown greater activity than commercial antibiotics like ampicillin.[18]
Mechanism of Action: Disrupting Microbial Viability
Thiazolidinones can act through several antimicrobial mechanisms. In fungi, a common target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[21] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. In bacteria, potential targets include enzymes involved in cell wall synthesis, such as MurB, or dihydrofolate reductase, which is essential for nucleotide synthesis.[18][21]
Data Summary: Minimum Inhibitory Concentration (MIC)
| Organism | Compound Type | MIC Range (µg/mL) | Reference |
| Gram-positive Bacteria | Adamantane-thiazole hybrids | Often better than ampicillin | [18] |
| Gram-negative Bacteria | Adamantane-thiazole hybrids | Often better than streptomycin | [18] |
| Fungi (e.g., C. albicans) | Adamantane-thiazole hybrids | Better than ketoconazole | [18] |
| Various Bacteria | Pyridine-based derivatives | 7 - 13 | [9] |
| Various Fungi | Pyridine-based derivatives | 13 - 17 | [9] |
Protocol: Broth Microdilution for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of a thiazolidinone derivative required to inhibit the visible growth of a microorganism.
-
Principle: This method tests the antimicrobial activity of a compound across a range of concentrations in a liquid medium, identifying the lowest concentration at which no growth occurs.
-
Procedure:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria) to each well.
-
Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL in broth) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria) should be run in parallel.[9]
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density with a plate reader.[22]
-
IV. Application: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Thiazolidinone derivatives have shown significant anti-inflammatory properties, primarily by modulating the production of pro-inflammatory cytokines.[23][24]
Mechanism of Action: Cytokine Suppression
A well-established mechanism is the inhibition of pro-inflammatory cytokine expression, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages when stimulated by lipopolysaccharide (LPS).[23][24] This suppression is often dose-dependent. Some derivatives also exert their effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing prostaglandins that mediate inflammation.[25][26]
Caption: Anti-inflammatory mechanism via inhibition of pro-inflammatory cytokines.
Protocol: Measuring Cytokine Inhibition in Macrophages
-
Objective: To quantify the inhibitory effect of a thiazolidinone derivative on LPS-induced TNF-α production in macrophage cells (e.g., RAW 264.7).
-
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in a 24-well plate until they reach 80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the thiazolidinone derivative for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control (cells only) and an LPS-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Analysis: Compare the TNF-α levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.
-
V. Application: Antidiabetic Activity
Thiazolidinediones (TZDs), a specific subclass also known as "glitazones," are established oral medications for managing type 2 diabetes mellitus.[27][28] Their primary function is to improve insulin sensitivity.[28]
Mechanism of Action: PPARγ Agonism
TZDs are potent agonists of the PPARγ nuclear receptor.[28] Upon activation by a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[29] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[29] This binding alters the transcription of numerous genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity in adipose tissue, muscle, and the liver.[27][28] This ultimately results in reduced blood glucose levels.[29]
Protocol: In Vitro PPARγ Activation Assay
-
Objective: To determine if a thiazolidinone derivative can activate the PPARγ receptor.
-
Principle: A cell-based reporter assay is used. Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter. Activation of PPARγ by a ligand will drive the expression of the reporter gene, which can be easily measured.
-
Procedure:
-
Transfection: Co-transfect host cells (e.g., HEK293T) with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene driven by a PPRE promoter.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with the test thiazolidinone derivative at various concentrations. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Incubation: Incubate for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Analysis: An increase in luminescence relative to the vehicle control indicates PPARγ activation. The data can be used to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% activation).
-
Conclusion and Future Perspectives
The thiazolidinone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to clinical applications and a robust pipeline of new therapeutic candidates. The synthetic accessibility of the core allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation agents with enhanced potency and selectivity. Future research will likely focus on developing multi-target thiazolidinone derivatives, exploring novel mechanisms of action to overcome drug resistance, and leveraging advanced drug delivery systems to improve their therapeutic index. The "wonder nucleus" of thiazolidinone continues to be a source of significant innovation in medicinal chemistry.[2]
References
- 4-thiazolidinone derivatives: Significance and symbolism. (2025). World Journal of Pharmaceutical Research.
- Petrović, J., et al.
- 4-THIAZOLIDINONE DERIVATIVES : SYNTHESIS AND BIOLOGICAL STUDY.
- Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. (2024). RSC Publishing.
- Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflamm
- Güzel, Ö., & Salman, A. (2009). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1015-1023.
- The profile of 4-thiazolidinone-bearing molecules in medicinal chemistry.
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
- Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents.
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
- Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives.
- Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024). Microbiology Spectrum.
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
- Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI.
- Jain, A., & Sahu, S. K. Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.
- Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evalu
- Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC - NIH.
- Thiazolidinediones.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PMC - PubMed Central.
- Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. PubMed.
- thiazolidinedione derivatives as antidiabetic agents: a short review.
- A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. (2023).
- Thiazole and Thiazolidinone derivatives with antiviral activity.
- An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2025).
- A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry.
- Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
- Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI.
- Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. MDPI.
- New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. (2024). PMC.
- Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18 Suppl 2, S10-S15.
- Some 4-thiazolidinone compounds with antiviral activities reported in the literature.
Sources
- 1. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hakon-art.com [hakon-art.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00990H [pubs.rsc.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation | MDPI [mdpi.com]
- 22. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpcat.com [ijpcat.com]
- 27. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
Application Notes & Protocols: Thiazolidin-4-one Derivatives as Potent Antimicrobial Agents
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Thiazolidin-4-one, a versatile heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of thiazolidin-4-one derivatives. It integrates field-proven insights into detailed protocols, explaining the causality behind experimental choices to ensure reproducibility and robust data generation.
Introduction: The Rationale for Thiazolidin-4-one Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the thiazolidin-4-one core is of particular interest due to its structural resemblance to various natural and synthetic bioactive molecules. The ring system is amenable to chemical modification at the N-3, C-2, and C-5 positions, allowing for the creation of large, diverse chemical libraries for screening. This structural flexibility is key to overcoming microbial resistance, as it enables the fine-tuning of derivatives to inhibit specific microbial targets or to possess physicochemical properties that enhance cell wall penetration.[4]
This guide details a standard, reliable two-step synthetic pathway and subsequent standardized protocols for assessing the antibacterial and antifungal efficacy of the synthesized compounds.
Synthesis of Thiazolidin-4-one Derivatives: A Two-Step Approach
A common and effective method for synthesizing a diverse range of thiazolidin-4-one derivatives involves two primary stages: the formation of a Schiff base (imine) intermediate, followed by a cyclocondensation reaction with a thiol-containing acid. This approach allows for modularity, where different amines and aldehydes can be combined in the first step to generate a wide array of precursors for the final cyclization.
Caption: General workflow for the two-step synthesis of thiazolidin-4-one derivatives.
Protocol 1: Synthesis of Schiff Base Intermediates
This protocol outlines the condensation reaction between an aromatic amine and an aromatic aldehyde to yield an imine, which serves as the direct precursor for the thiazolidin-4-one ring.
Materials:
-
Substituted aromatic amine (10 mmol)
-
Substituted aromatic aldehyde (12 mmol)
-
Dimethylformamide (DMF) or Ethanol (20 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Standard reflux apparatus, magnetic stirrer, heating mantle
-
Beaker with crushed ice
Methodology:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve the aromatic amine (10 mmol) in 20 mL of DMF or ethanol.
-
Addition of Aldehyde and Catalyst: To this solution, add the aromatic aldehyde (12 mmol). The slight molar excess of the aldehyde ensures the complete consumption of the amine. Add 3-4 drops of glacial acetic acid.
-
Causality: Glacial acetic acid acts as a proton source, catalyzing the reaction by protonating the aldehyde's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
-
-
Reaction Reflux: Equip the flask with a condenser and reflux the mixture for 5-6 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Toluene:Ethyl Acetate 3:1).
-
Causality: Heating under reflux provides the necessary activation energy for the dehydration step of imine formation and ensures the reaction proceeds to completion without loss of solvent.
-
-
Product Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice while stirring.[2]
-
Causality: The Schiff base product is typically insoluble in water. Pouring the reaction mixture into ice-water causes the product to precipitate out of the solution, providing a simple and effective method of initial purification.
-
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove any residual DMF and catalyst, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Cyclocondensation to Thiazolidin-4-one
This protocol describes the key ring-forming step where the Schiff base reacts with thioglycolic acid.
Materials:
-
Synthesized Schiff base (10 mmol)
-
Thioglycolic acid (15 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂) (a pinch)
-
Dry 1,4-Dioxane (30 mL)
-
10% Sodium Bicarbonate solution
-
Standard reflux apparatus
Methodology:
-
Reactant Mixture: In a dry round-bottom flask, combine the Schiff base (10 mmol), thioglycolic acid (15 mmol), and a pinch of anhydrous ZnCl₂ in 30 mL of dry 1,4-dioxane.[2]
-
Causality: Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. Anhydrous ZnCl₂ acts as a Lewis acid catalyst, coordinating with the imine nitrogen to facilitate the nucleophilic attack by the sulfur of thioglycolic acid. The reaction must be anhydrous as moisture can deactivate the catalyst.
-
-
Reaction Reflux: Reflux the mixture for 12-14 hours. Monitor the reaction progress by TLC.[2]
-
Neutralization and Precipitation: After cooling, pour the reaction mixture into a beaker and carefully neutralize it with a 10% sodium bicarbonate solution until effervescence ceases.
-
Causality: This step neutralizes the unreacted thioglycolic acid and the acidic catalyst, causing the thiazolidin-4-one product, which is insoluble in the aqueous basic medium, to precipitate.
-
-
Isolation and Purification: Filter the solid product, wash with water, and dry. Recrystallize from ethanol or another suitable solvent to obtain the pure thiazolidin-4-one derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of the synthesized derivatives, a quantitative method such as the broth microdilution assay is essential. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Following this, the Minimum Bactericidal Concentration (MBC) can be determined.
Caption: Workflow for determining MIC and MBC of thiazolidin-one derivatives.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microdilution method and is a standard for determining the quantitative antimicrobial activity of compounds.[5]
Materials:
-
Synthesized thiazolidin-4-one derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
0.5 McFarland turbidity standard
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a positive control
-
DMSO (for dissolving compounds)
-
Resazurin sodium salt solution (0.015% w/v, sterile)
Methodology:
-
Preparation of Test Compounds: Prepare a stock solution of each derivative (e.g., 2000 µg/mL) in DMSO.
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate. Add an additional 100 µL of the stock solution to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves column 11 as the growth control (broth + inoculum) and column 12 as the sterility control (broth only).
-
Inoculum Preparation: Prepare a fresh microbial culture in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in broth to get the final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 10 µL of the final inoculum to each well (except the sterility control), resulting in a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, add 20 µL of resazurin indicator solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change (blue to pink), indicating the inhibition of microbial growth.
-
Trustworthiness: The inclusion of a positive control (standard antibiotic) validates the assay's sensitivity. The growth control ensures the microbes are viable, and the sterility control confirms the absence of contamination.
-
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Methodology:
-
Sub-culturing: From the wells of the MIC plate that showed no visible growth (i.e., at the MIC and higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed on the spot).
Data Interpretation and Structure-Activity Relationship (SAR)
The antimicrobial activity of thiazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the aromatic rings. By synthesizing and testing a series of related compounds, a structure-activity relationship (SAR) can be established.
Key SAR Insights from Literature:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO₂), on the aromatic ring at the C-2 position often enhances antimicrobial activity.[5][6]
-
Position of Substituents: The position of these substituents (ortho, meta, para) can significantly impact efficacy, suggesting specific steric and electronic interactions with the biological target.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to cross the microbial cell membrane.
Data Presentation: Quantitative data from MIC/MBC assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| TZD-01 | 4-H | H | 128 | 256 | >256 |
| TZD-02 | 4-Cl | H | 32 | 64 | 64 |
| TZD-03 | 4-NO₂ | H | 16 | 32 | 32 |
| TZD-04 | 4-OCH₃ | H | 256 | >256 | >256 |
| Cipro | - | - | 0.5 | 0.25 | 1 |
This is a representative table based on trends observed in the literature.[5][6][7]
Potential Mechanisms of Action: While the exact mechanisms are still under investigation for many derivatives, computational docking and experimental studies suggest that thiazolidin-4-ones may act by inhibiting essential microbial enzymes. For bacteria, a potential target is MurB enzyme , which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. For fungi, inhibition of lanosterol 14α-demethylase (CYP51) , an enzyme crucial for ergosterol biosynthesis, has been proposed.[5]
Conclusion
Thiazolidin-4-one derivatives represent a highly promising and adaptable scaffold for the development of new antimicrobial agents. Their synthetic accessibility allows for extensive chemical exploration to optimize potency and broaden the spectrum of activity. The protocols detailed in this guide provide a robust framework for the synthesis and systematic evaluation of these compounds, enabling researchers to generate high-quality, reproducible data. By combining rational design, guided by SAR principles, with standardized biological evaluation, the full therapeutic potential of the thiazolidin-4-one core can be effectively explored in the ongoing fight against infectious diseases.
References
-
Popiołek, Ł., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Available at: [Link]
-
Trotsko, N., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences. Available at: [Link]
-
Kaur, H., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Letters in Applied NanoBioScience. Available at: [Link]
-
Patel, D., & Patel, N. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Saudi Pharmaceutical Journal. Available at: [Link]
-
Evren, A. E., et al. (2019). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gatea, H. S., et al. (2022). Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine. ResearchGate. Available at: [Link]
-
Mech, D., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. Available at: [Link]
-
Gualpa, F. A., et al. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Pharmaceuticals. Available at: [Link]
-
Kumar, A., et al. (2013). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances. Available at: [Link]
-
Mahdi, S. K., & Jawad, A. H. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4-Methylenedianiline. ScienceScholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 4. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Welcome to the technical support guide for the synthesis of 3-(2-Methoxyphenyl)-2-thioxo-thiazolidin-4-one, a rhodanine derivative of significant interest in medicinal chemistry.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and ultimately optimize the synthetic outcome. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application.
I. Foundational Principles: The Synthesis Workflow
The synthesis of N-substituted rhodanines, such as 3-(2-Methoxyphenyl)-2-thioxo-thiazolidin-4-one, is a well-established process, yet it is sensitive to several critical parameters. The most common and efficient route involves a one-pot, three-component reaction between an amine (2-methoxyaniline), carbon disulfide (CS₂), and an α-halo-carboxylic acid (chloroacetic acid) in the presence of a base.[5]
The general workflow for this synthesis is outlined below. Understanding this sequence is crucial for diagnosing issues at specific stages of the experiment.
Caption: General experimental workflow for rhodanine synthesis.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable advice.
Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Answer: Low yield is a multifaceted problem often stemming from one or more of the following factors. Systematically evaluate each to identify the root cause.
-
Causality—Reagent Quality: The purity of your starting materials is paramount.
-
2-Methoxyaniline: This amine can oxidize and darken upon storage. Aniline impurities will lead to a complex mixture of byproducts. Use freshly distilled or recently purchased 2-methoxyaniline for best results.
-
Carbon Disulfide (CS₂): While less prone to degradation, ensure it is colorless. A yellow tint may indicate sulfur impurities.
-
Chloroacetic Acid: This reagent is hygroscopic. Absorbed moisture can interfere with the reaction. Store it in a desiccator.
-
-
Causality—Stoichiometry and Base Selection: The reaction proceeds via a dithiocarbamate intermediate, and the choice and amount of base are critical.
-
Base Role: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to deprotonate the intermediate formed from the amine and CS₂, and also to neutralize the HCl generated from chloroacetic acid.
-
Optimization: An excess of the base is often used. We recommend starting with at least 2.5-3.0 equivalents of a mild inorganic base like K₂CO₃. Stronger bases like NaOH can promote hydrolysis of the rhodanine ring, reducing the yield.
-
-
Causality—Reaction Conditions:
-
Temperature: The initial formation of the dithiocarbamate is often performed at a low temperature (0-5 °C) to control the exothermic reaction between the amine and CS₂. The subsequent cyclization with chloroacetic acid typically requires heating (reflux) to proceed at a reasonable rate.[6] Insufficient heating can lead to incomplete conversion.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prematurely stopping the reaction is a common cause of low yield. Rhodanine syntheses can take anywhere from 4 to 24 hours depending on the specific substrates and conditions.[6]
-
Question 2: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of a solid product. What's happening?
Answer: The formation of a dark, intractable tar is usually indicative of decomposition or polymerization side reactions.
-
Causality—Temperature Control: Uncontrolled addition of carbon disulfide to the amine can cause a significant exotherm, leading to side reactions. Always add CS₂ slowly and with efficient stirring while maintaining a low temperature (e.g., in an ice bath).
-
Causality—Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents or solvent are not of the highest purity.
-
Troubleshooting Steps:
-
Reduce Temperature: Perform the initial dithiocarbamate formation at 0 °C.
-
Slow Addition: Add CS₂ and chloroacetic acid solution dropwise over 20-30 minutes.
-
Check Solvent: Ensure you are using an appropriate and dry solvent. Ethanol or a mixture of water and an organic solvent is common.
-
Question 3: I'm struggling with the final purification. The crude product is an oil that won't crystallize, or it's contaminated with starting materials.
Answer: Purification challenges are common. The methoxy group on the phenyl ring can sometimes lower the melting point and increase the solubility of the product, making crystallization difficult.
-
Strategy 1: Optimize Recrystallization:
-
Do not assume a single solvent will work. Experiment with a range of solvents and solvent systems. A good starting point is often ethanol, isopropanol, or acetic acid.
-
If the product oils out, try a co-solvent system (e.g., ethanol/water, acetone/hexane). Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow it to cool slowly.
-
"Scratching" the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.
-
-
Strategy 2: Column Chromatography:
-
If recrystallization fails, column chromatography is a reliable alternative.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. The exact ratio will need to be determined by TLC analysis.
-
-
Strategy 3: Work-up Wash: Before attempting purification, ensure your work-up is effective. After acidification, wash the crude organic extract with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid, followed by a brine wash.
III. Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction?
A: The reaction proceeds through two key stages. Understanding this mechanism helps in troubleshooting, as it clarifies the role of each component.
-
Formation of Dithiocarbamate Salt: The nucleophilic amino group of 2-methoxyaniline attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by the base to form a stable dithiocarbamate salt.
-
Cyclization: The dithiocarbamate, a soft nucleophile, attacks the α-carbon of chloroacetic acid in an Sₙ2 reaction, displacing the chloride ion. This is followed by an intramolecular condensation (cyclization) where the nitrogen attacks the carbonyl carbon of the newly added acetate moiety, eliminating a molecule of water to form the 2-thioxo-thiazolidin-4-one ring.
Caption: Simplified reaction mechanism for rhodanine formation.
Q: What are the critical safety precautions for this synthesis?
A: Safety must be the top priority.
-
Carbon Disulfide (CS₂): Highly flammable with a very low autoignition temperature. It is also highly toxic and volatile. Handle exclusively in a well-ventilated chemical fume hood. Avoid any potential ignition sources.
-
Chloroacetic Acid: Corrosive and toxic. It can cause severe burns upon skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Methoxyaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Q: Can microwave irradiation be used to accelerate this reaction?
A: Yes, microwave-assisted synthesis is an excellent method for accelerating rhodanine formation.[7][8][9][10] Reactions that take several hours under conventional heating can often be completed in minutes.[7][9] This method can lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[9]
IV. Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of 3-(2-Methoxyphenyl)-2-thioxo-thiazolidin-4-one.
Materials:
-
2-Methoxyaniline (1.23 g, 10 mmol)
-
Potassium Carbonate (K₂CO₃, 3.45 g, 25 mmol)
-
Carbon Disulfide (CS₂, 0.91 g, 0.76 mL, 12 mmol)
-
Chloroacetic Acid (1.04 g, 11 mmol)
-
Ethanol (95%, 50 mL)
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyaniline (10 mmol) and ethanol (30 mL).
-
Base Addition: Add potassium carbonate (25 mmol) to the solution. Cool the flask in an ice-water bath to 0-5 °C.
-
Dithiocarbamate Formation: While stirring vigorously, add carbon disulfide (12 mmol) dropwise over 15 minutes. A thick precipitate may form. Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: In a separate beaker, dissolve chloroacetic acid (11 mmol) in ethanol (20 mL). Add this solution dropwise to the reaction mixture at 0-5 °C over 15 minutes.
-
Cyclization (Reflux): After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C).
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Acidification: Slowly acidify the aqueous mixture to pH ~2-3 with 2M HCl. A solid precipitate should form. Stir for 30 minutes in an ice bath to maximize precipitation.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product, 3-(2-Methoxyphenyl)-2-thioxo-thiazolidin-4-one, as a crystalline solid.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and determine its melting point.
V. Data Summary for Optimization
Optimizing a reaction requires systematically varying parameters. The following table provides a conceptual framework for how different conditions can influence the outcome of the rhodanine synthesis.
| Parameter | Condition A (Baseline) | Condition B (Alternative) | Expected Outcome & Rationale |
| Base | K₂CO₃ (2.5 eq) | Triethylamine (3.0 eq) | Et₃N may improve solubility but is harder to remove. K₂CO₃ is often preferred for simpler work-up and lower cost. |
| Solvent | Ethanol | Toluene | Toluene allows for higher reflux temperatures, potentially shortening reaction times, but may require a phase-transfer catalyst. |
| Temperature | 80 °C (Reflux) | 110 °C (Microwave) | Microwave heating can drastically reduce reaction time from hours to minutes and may improve yield by minimizing side reactions.[9][10] |
| Catalyst | None | ZnCl₂ (catalytic) | A Lewis acid catalyst like ZnCl₂ can sometimes facilitate the cyclization step, potentially increasing the reaction rate.[9] |
References
-
Narayana, B., et al. (2006). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. Available at: [Link]
-
Galdino, A. C. M., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC - NIH. Available at: [Link]
-
Osarumwense Peter Osarodion. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Medires. Available at: [Link]
-
Al-Ostath, A., et al. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]
-
SCT-4 decreases DNA biosynthesis in MCF-7 breast cancer cells. (n.d.). MDPI. Available at: [Link]
-
Rhodanine. (n.d.). Wikipedia. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. PubMed. Available at: [Link]
-
Chouaih, A., et al. (2018). 2-thioxo- 3N-(2-methoxyphenyl) −5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. ResearchGate. Available at: [Link]_
-
Hajibabaei, K. (2016). 2-Thioxothiazolidin-4-one (Rhodanine). ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. ResearchGate. Available at: [Link]
-
General methodology for the synthesis of rhodanine and... (n.d.). ResearchGate. Available at: [Link]
-
5-Arylidene-3-Benzoylthiazolidine-2,4-Dione Derivatives. (n.d.). MDPI. Available at: [Link]
-
Singh, S., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Available at: [Link]
-
Profire, L., et al. (n.d.). OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. UMF Iasi. Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Available at: [Link]
-
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). Mol-Instincts. Available at: [Link]
-
Chapter 8: Rhodanine. (2015). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. (2019). Pharmacia. Available at: [Link]
-
Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2025). ResearchGate. Available at: [Link]
-
Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. (n.d.). Pharmacy Education. Available at: [Link]
Sources
- 1. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodanine - Wikipedia [en.wikipedia.org]
- 6. mediresonline.org [mediresonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Technical Support Center: Purification of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Welcome to the dedicated technical support guide for the purification of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, a key rhodanine derivative with significant interest in medicinal chemistry and drug development.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to empower researchers in obtaining this compound with the highest possible purity.
Introduction: Understanding the Purification Challenge
3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, like many heterocyclic compounds, can present unique purification challenges.[4] The crude product from synthesis often contains unreacted starting materials, reaction byproducts, and decomposition products. The polarity of the molecule, conferred by the thiazolidinone ring and the methoxy group, dictates its solubility and chromatographic behavior, which are critical parameters for successful purification.
The primary goal of any purification strategy is to effectively remove impurities while maximizing the recovery of the desired product. The choice of technique—be it recrystallization, column chromatography, or a simple solvent wash—depends on the nature and quantity of the impurities present. A systematic approach, starting with analytical assessment of the crude product, is paramount.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one in a practical question-and-answer format.
Q1: My crude product is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out is a common problem, often occurring when the melting point of the compound is depressed by impurities or is lower than the boiling point of the solvent used.[5]
-
Causality: Impurities disrupt the crystal lattice formation. Alternatively, if the solution is supersaturated and cooled too quickly, the kinetics may favor the formation of a liquid phase over an ordered solid.[6]
-
Troubleshooting Steps:
-
Solvent Trituration: Try adding a non-polar solvent in which the desired compound is insoluble but the oily impurities are soluble (e.g., hexanes, diethyl ether). Stir vigorously, which may induce crystallization of your product.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the oil or concentrated solution. This "seed" will act as a template for crystallization.[6]
-
Re-dissolve and Slow Cool: Dissolve the oil in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool very slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Q2: I performed a recrystallization, but the yield is very low. What went wrong?
A2: Low recovery after recrystallization is typically due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[6]
-
Causality: The principle of recrystallization relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[8] If too much solvent is used, a substantial amount of the product will remain dissolved in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
-
Solvent System Optimization: For rhodanine derivatives, solvent systems like ethanol, isopropanol, or mixtures such as ethanol-chloroform or acetic acid-water have been reported to be effective.[9][10] Conduct small-scale solubility tests to find the optimal solvent or solvent pair.
-
Recover from Mother Liquor: Concentrate the mother liquor by rotary evaporation and attempt a second recrystallization to recover more product.[6]
-
Q3: My compound appears as a single spot on TLC, but the NMR spectrum shows impurities. Why is this happening and how do I resolve it?
A3: This is a classic challenge where impurities co-elute with the product under the specific TLC conditions.
-
Causality: The mobile phase used for TLC may not have sufficient resolving power to separate the product from certain impurities, especially if they have very similar polarities.
-
Troubleshooting Steps:
-
Vary TLC Solvent System: Develop the TLC plate using different solvent systems of varying polarity and composition (e.g., switch from a hexane/ethyl acetate system to dichloromethane/methanol).[7] This can often reveal previously hidden spots.
-
Column Chromatography: This technique offers superior separation power compared to TLC.[11] A carefully chosen solvent system, identified through TLC optimization, should be used. For closely eluting impurities, a shallow gradient elution can be effective.
-
Preparative HPLC: For achieving the highest purity, especially for drug development applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][12]
-
Q4: During column chromatography, my compound is smearing/tailing down the column. How can I get sharp bands?
A4: Tailing is often caused by interactions with the stationary phase or issues with the solvent system.[13]
-
Causality: Acidic protons on the silica gel can interact with basic sites on the molecule, or the compound may have limited solubility in the mobile phase, causing it to streak. Overloading the column is also a common cause.[7]
-
Troubleshooting Steps:
-
Check Sample Load: Ensure you are not overloading the column. A general rule is to load 1-5% of the silica gel mass.[7]
-
Modify Mobile Phase: Add a small amount of a polar modifier to the eluent. For example, adding 0.1-1% of acetic acid can sharpen the bands of acidic compounds, while adding a similar amount of triethylamine can help with basic compounds.
-
Increase Polarity: Once the compound begins to elute, you can sometimes increase the polarity of the solvent to push it off the column faster, which can reduce tailing.[13]
-
Experimental Protocols
These protocols provide a validated starting point for purification. Always begin with a small-scale trial to optimize conditions for your specific crude material.
Protocol 1: Recrystallization from Ethanol
This is the most common and often first-choice method for purifying solid rhodanine derivatives.[14][15]
-
Dissolution: Place the crude 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin within 20-30 minutes.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purity of the recrystallized product using TLC, melting point, and NMR spectroscopy.[16][17]
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.[11][18]
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.25-0.35. A common starting point for this class of compounds is a mixture of hexanes and ethyl acetate.[14]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient of increasing polarity can be used to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[11]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Assessment: Confirm the purity of the isolated compound.
Purification Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial state of the crude product.
Caption: Decision tree for purifying 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Data Summary
The choice of purification technique is guided by the properties of the compound and its impurities. The following table summarizes key considerations for the primary purification methods.
| Technique | Principle | Ideal For | Key Considerations |
| Recrystallization | Differential solubility in a solvent at different temperatures.[8] | Crystalline solids with thermally stable properties. Removing impurities with different solubility profiles. | Solvent selection is critical. Slow cooling promotes higher purity crystals.[6] |
| Column Chromatography | Differential partitioning of components between a stationary and mobile phase.[11] | Separating mixtures of compounds with different polarities. Purification of oils or non-crystalline solids. | Requires careful selection of eluent via TLC. Column overloading leads to poor separation.[7] |
| Solvent Wash/Trituration | Preferential dissolution of impurities in a specific solvent. | Removing highly soluble or insoluble impurities from a solid product. | The desired compound should be sparingly soluble in the wash solvent. |
Conclusion
Achieving high purity for 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is an essential step for its reliable use in research and development. A logical, step-wise approach that begins with a thorough analysis of the crude material will guide the selection of the most effective purification strategy. By understanding the principles behind each technique and anticipating potential challenges, researchers can efficiently overcome purification hurdles and obtain a product of the desired quality.
References
-
Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3 - Medires. (2023). Retrieved from [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Letters in Applied NanoBioScience. Retrieved from [Link]
-
¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. (n.d.). ResearchGate. Retrieved from [Link]
-
The Identification and Purification of Pyronin and Rhodamine Dyes. (1976). ResearchGate. Retrieved from [Link]
-
Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (2012). National Institutes of Health. Retrieved from [Link]
-
Purification of bovine liver rhodanese by low-pH column chromatography. (1993). PubMed. Retrieved from [Link]
-
3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. (2011). National Institutes of Health. Retrieved from [Link]
-
methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. (2016). ResearchGate. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. (2020). PubMed. Retrieved from [Link]
-
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. (2001). MDPI. Retrieved from [Link]
-
Rapid Separation of Rhodamines. (2011). LCGC International. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. (2004). National Institutes of Health. Retrieved from [Link]
-
Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. (2016). PubMed. Retrieved from [Link]
-
Column Chromatography. (2013). YouTube. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. (2001). ResearchGate. Retrieved from [Link]
Sources
- 1. Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mediresonline.org [mediresonline.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Purification [chem.rochester.edu]
- 14. nanobioletters.com [nanobioletters.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Purification of bovine liver rhodanese by low-pH column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the compound 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with practical, field-proven methodologies to empower you to overcome these common experimental hurdles. Our approach is rooted in providing not just protocols, but a clear understanding of the underlying science to enable logical troubleshooting and optimization.
Understanding the Challenge: Physicochemical Profile
3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one belongs to the thiazolidinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities. However, their often-planar aromatic structures and lipophilic nature can lead to poor aqueous solubility.
Several structural features of this specific molecule contribute to its presumed low solubility:
-
Aromatic Rings: The presence of the methoxy-phenyl group contributes to the compound's hydrophobicity.
-
Thioxo Group: The sulfur atom in the thioxo group (C=S) is less polar than a carbonyl group (C=O), which can further decrease aqueous solubility.
-
Crystalline Structure: Like many organic molecules, this compound likely exists as a stable crystalline solid, which requires energy to break the crystal lattice before dissolution can occur.
While specific experimental solubility data for this exact compound is not widely published, it is reasonable to anticipate challenges in achieving desired concentrations in aqueous buffers commonly used in biological assays.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns researchers face when working with this and similar compounds.
Q1: I've just received my vial of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one. What is the best solvent to make a stock solution?
A1: Due to its predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Common choices for initial solubilization of thiazolidinone derivatives include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
It is crucial to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. For most applications, a stock solution of 10-20 mM in DMSO is a practical starting point.
Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a classic sign of a compound "crashing out" of solution. The high concentration of the compound in the organic stock is no longer soluble when introduced to the predominantly aqueous environment of your buffer.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest first step is to reduce the final concentration of the compound in your assay.
-
Optimize the Co-solvent Percentage: Maintain a small percentage of the organic solvent (e.g., DMSO) in your final assay volume. Typically, a final DMSO concentration of 0.1-1% is well-tolerated in most cell-based assays. However, you should always run a vehicle control to ensure the solvent itself is not affecting your experimental results.
-
Change the Order of Addition: Try adding the aqueous buffer to your DMSO stock solution rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation.
Q3: Can I heat the solution to get my compound to dissolve?
A3: Gentle warming can be a useful technique to aid dissolution, but it must be approached with caution. Excessive heat can lead to degradation of the compound. If you choose to warm the solution, do so gently (e.g., a 37°C water bath) and for a short period. It is also important to allow the solution to cool to room temperature to see if the compound remains in solution or precipitates out upon cooling.
Comprehensive Troubleshooting Guides
For more persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols for enhancing the solubility of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Guide 1: Systematic Co-solvent Screening
The use of co-solvents is a common and effective strategy to increase the solubility of hydrophobic compounds in aqueous media. This guide outlines a systematic approach to identifying an optimal co-solvent system.
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one in various pharmaceutically acceptable co-solvents such as:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG-400)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of each stock solution into your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Visual Inspection: After a defined incubation period (e.g., 1-2 hours) at a controlled temperature, visually inspect each well for signs of precipitation.
-
Quantitative Analysis (Optional): For a more precise determination, the supernatant from each well can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
| Co-solvent | Starting Concentration (mM) | Observations (Example) |
| Ethanol | 10 | Precipitation at >5% in PBS |
| Propylene Glycol | 10 | Precipitation at >10% in PBS |
| PEG-400 | 10 | Soluble up to 20% in PBS |
| NMP | 10 | Soluble up to 15% in PBS |
Table 1: Example of a co-solvent screening data summary.
Guide 2: pH-Dependent Solubility Profiling
For compounds with ionizable groups, solubility can be significantly influenced by the pH of the solution. While 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one does not have strongly acidic or basic functional groups, the thiazolidinone ring can exhibit weak acidic properties. Therefore, exploring a range of pH values may reveal improved solubility.
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0).
-
Add Compound: Add an excess of the solid compound to a fixed volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate Solid: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Guide 3: Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary. These methods are often employed in later stages of drug development but can be adapted for research purposes.
This technique involves dispersing the drug in an inert carrier matrix at a solid state. This can result in the formation of an amorphous solid, which has a higher kinetic solubility than its crystalline counterpart.
-
Co-dissolve: Dissolve both 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one and a carrier polymer (e.g., polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG)) in a common volatile organic solvent.
-
Evaporate: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Characterize: The resulting solid dispersion can then be dissolved in an aqueous buffer for your experiments.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Mix: Mix the compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.
-
Knead: Add a small amount of a solvent (e.g., a water/ethanol mixture) and knead the mixture into a paste.
-
Dry: Dry the paste in an oven at a controlled temperature.
-
Pulverize: Pulverize the dried complex into a fine powder.
Sources
Technical Support Center: Optimizing the Biological Activity of Thiazolidinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of your experiments and enhance the biological activity of your compounds. Thiazolidinones are a privileged scaffold in medicinal chemistry, known for their wide array of biological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2][3][4] However, unlocking their full potential requires a nuanced understanding of their synthesis, purification, and biological evaluation. This guide is structured to address the common challenges you may encounter and provide practical, evidence-based solutions.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Synthetic Challenges
Potential Causes:
-
Inefficient Cyclization: The core-forming reaction, often a cyclocondensation, may not be proceeding to completion. This can be due to suboptimal reaction conditions, including temperature, solvent, and catalyst.
-
Side Reactions: Competing reactions can consume starting materials or lead to the formation of undesired byproducts.
-
Steric Hindrance: Bulky substituents on the reactants can impede the desired reaction.
-
Poor Quality of Reagents: Impurities in starting materials can interfere with the reaction.
Solutions:
-
Optimize Reaction Conditions:
-
Solvent: Experiment with different solvents. While ethanol and acetic acid are commonly used, toluene or solvent-free conditions can sometimes improve yields.[5]
-
Catalyst: A variety of catalysts can be employed, from basic catalysts like piperidine and sodium acetate for Knoevenagel condensations to Lewis acids for other cyclizations.[5] Consider using a reusable, heterogeneous catalyst which can also simplify purification.[1]
-
Temperature: Some reactions require heating (reflux) to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.
-
Microwave-Assisted Synthesis: This technique can often reduce reaction times and improve yields.[2]
-
-
Purification Strategy:
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems to find one that provides good recovery of your desired compound with high purity.
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is essential. A gradient of ethyl acetate in petroleum ether is a common mobile phase for purifying thiazolidinone derivatives.[2]
-
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Regularly monitor the progress of your reaction using TLC to determine the optimal reaction time and to identify the formation of byproducts.
-
Potential Causes:
-
Formation of Complex Mixtures: Multiple side products can make isolation of the desired compound challenging.
-
Similar Polarity of Products and Byproducts: If the desired product has a similar polarity to impurities, separation by chromatography can be difficult.
-
Amorphous or Oily Product: The product may not crystallize easily, making purification by recrystallization impossible.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems for TLC to find one that provides good separation between your product and impurities. This will translate to a more effective column chromatography separation.
-
Flash Chromatography: For difficult separations, flash chromatography can provide higher resolution than gravity column chromatography.
-
-
Alternative Purification Techniques:
-
Preparative HPLC: For high-purity samples, especially for biological testing, preparative high-performance liquid chromatography (HPLC) may be necessary.
-
Trituration: If your product is a solid but contains soluble impurities, washing it with a solvent in which the product is insoluble but the impurities are soluble (trituration) can be effective.
-
Biological Evaluation Challenges
Potential Causes:
-
Hydrophobic Nature: The thiazolidinone core and many of its common substituents are hydrophobic, leading to low aqueous solubility.[2] This is a significant challenge for in vitro assays.
Solutions:
-
Use of Co-solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing stock solutions of poorly soluble compounds.[1] However, be mindful of the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations (typically >0.5-1%).
-
-
Formulation Strategies:
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer can enhance its dissolution rate.
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral bioavailability.
-
Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles can improve solubility and provide targeted delivery.[2]
-
Potential Causes:
-
Compound Instability: The thiazolidinone derivative may be unstable in the assay medium, degrading over the course of the experiment.
-
Assay Interference: The compound may interfere with the assay itself, leading to false-positive or false-negative results. For example, some compounds can directly reduce the MTT reagent in cell viability assays, leading to an overestimation of cell viability.[6][7]
-
Impure Sample: The presence of even small amounts of highly active impurities can lead to misleading results.
Solutions:
-
Confirm Compound Purity and Identity:
-
Analytical Techniques: Use techniques like NMR, mass spectrometry, and HPLC to confirm the structure and purity of your compound before biological testing.
-
-
Control Experiments:
-
Assay Interference Controls: Run control experiments in the absence of cells to check if your compound interacts with the assay reagents.
-
Stability Studies: Assess the stability of your compound in the assay buffer over the time course of the experiment using HPLC or LC-MS.
-
-
Alternative Assays:
-
If you suspect assay interference, use an alternative method to confirm your results. For example, if you are using an MTT assay for cytotoxicity, you could confirm your findings with a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I rationally design thiazolidinone derivatives with improved biological activity?
A1: Improving biological activity often involves a deep understanding of the structure-activity relationship (SAR). For thiazolidinone derivatives, modifications at positions 2, 3, and 5 of the heterocyclic ring are crucial for tuning their biological effects.[2]
-
Position 2: Substitutions at this position can significantly influence the type and potency of biological activity. For example, incorporating different aryl groups can modulate anticancer or antimicrobial properties.
-
Position 3: The nitrogen at position 3 is a key point for introducing diversity. Attaching different aromatic or heterocyclic moieties can enhance interactions with biological targets.
-
Position 5: Modifications at this position, often through Knoevenagel condensation to introduce an arylidene group, are critical for many biological activities. The nature of the substituent on the arylidene group can fine-tune the electronic and steric properties of the molecule, impacting its binding to target proteins.
A systematic approach involves synthesizing a small library of compounds with variations at these positions and screening them for the desired activity. The results can then be used to build a QSAR model to guide the design of more potent analogs.[8][9]
Q2: What is the general mechanism of action for the antidiabetic and antimicrobial effects of thiazolidinone derivatives?
A2: The biological activity of thiazolidinone derivatives is diverse and target-specific.
-
Antidiabetic Activity: Many thiazolidinone-based antidiabetic drugs, such as pioglitazone and rosiglitazone, function as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by thiazolidinone derivatives leads to increased insulin sensitivity in adipose tissue, liver, and skeletal muscle.
-
Antimicrobial Activity: Some thiazolidinone derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes essential for cell wall synthesis, such as the Mur ligase family. These enzymes are involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Q3: What are the key considerations for setting up a Knoevenagel condensation to synthesize 5-arylidene-4-thiazolidinones?
A3: The Knoevenagel condensation is a widely used reaction for introducing substituents at the 5-position of the thiazolidinone ring. Key considerations include:
-
Catalyst: A base is typically required to deprotonate the active methylene group at the 5-position. Common catalysts include piperidine, sodium acetate, and ethylenediamine diacetate (EDDA).[5]
-
Solvent: Acetic acid, ethanol, and toluene are common solvents. Solvent-free conditions can also be effective and are more environmentally friendly.[5]
-
Reaction Time and Temperature: These parameters should be optimized for each specific set of reactants. Monitoring the reaction by TLC is crucial to avoid the formation of byproducts due to prolonged reaction times or excessive heat.
-
Stereoselectivity: The Knoevenagel condensation can produce either the E or Z isomer. The stereochemical outcome is often influenced by the reaction conditions and the nature of the substituents. The Z-isomer is frequently the thermodynamically more stable product.[2]
Section 3: Experimental Protocols and Data
General Protocol for the Synthesis of 5-Arylidene-4-thiazolidinones via Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Thiazolidinone
-
Aromatic aldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the 4-thiazolidinone (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically after 3-6 hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene-4-thiazolidinone.
General Protocol for Evaluating Anticancer Activity using the MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazolidinone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for formazan dissolution)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the thiazolidinone derivative in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Representative Biological Activity Data
The following table provides examples of the anticancer activity of some thiazolidinone derivatives against various cancer cell lines.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 5-arylidene) | Cell Line | IC50 (µM) | Reference |
| Comp-1 | Phenyl | H | 4-Chlorobenzylidene | HCT-116 | 65.8 | |
| Comp-2 | 4-Methoxyphenyl | H | 4-Nitrobenzylidene | PC-3 | 66.6 | [10] |
| Comp-3 | Phenyl | H | 2,4-Dichlorobenzylidene | MCF-7 | 2.68 | |
| Comp-4 | 4-Fluorophenyl | H | 3,4,5-Trimethoxybenzylidene | HeLa | 1.07 | [2] |
Section 4: Visualizing Key Concepts
Synthetic Workflow for Thiazolidinone Derivatives
Caption: A generalized workflow for the synthesis and evaluation of thiazolidinone derivatives.
Mechanism of Knoevenagel Condensation
Caption: The mechanism of the base-catalyzed Knoevenagel condensation.
PPARγ Activation Pathway
Caption: Simplified signaling pathway of PPARγ activation by thiazolidinone derivatives.
References
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]
- 6. 4-Thiazolidinone derivative Les-3833 effectively inhibits viability of human melanoma cells through activating apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one: A Validation Study
In the landscape of medicinal chemistry and drug discovery, the rhodanine scaffold, a derivative of thiazolidinone, has emerged as a privileged structure due to its diverse pharmacological activities. Among its many derivatives, 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one stands out as a key intermediate for the synthesis of various bioactive compounds. The efficient and reliable synthesis of this molecule is therefore of paramount importance to researchers in the field. This guide provides an in-depth validation and comparison of the primary synthetic route to 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one against a common one-pot alternative, offering field-proven insights and detailed experimental protocols to support your research endeavors.
The Primary Synthetic Route: A Two-Step Approach
The most established and widely reported method for the synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is a two-step process. This approach offers a balance of reliability and scalability, making it a common choice in many research laboratories. The synthesis begins with the formation of an ammonium dithiocarbamate salt from 2-methoxyaniline, followed by cyclization with a chloroacetate salt.
Mechanistic Insights
The reaction proceeds through a well-understood mechanism. Initially, the nucleophilic amine of 2-methoxyaniline attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of ammonia, this is deprotonated to yield the more stable ammonium dithiocarbamate salt. The subsequent step involves the nucleophilic attack of the dithiocarbamate on the α-carbon of sodium chloroacetate, displacing the chloride ion. An intramolecular condensation reaction then occurs, leading to the formation of the five-membered thiazolidinone ring with the elimination of water.
Caption: Reaction mechanism for the two-step synthesis.
Validated Experimental Protocol
The following protocol has been adapted from the work of Toubal et al. (2012) and has been validated for the synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.[1]
Step 1: Synthesis of Ammonium (2-methoxyphenyl)dithiocarbamate
-
In a fume hood, dissolve 2-methoxyaniline (0.2 mol) in a 35% ammonia solution.
-
To this solution, add carbon disulfide (0.2 mol) dropwise while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture for 2 hours at room temperature.
-
The resulting precipitate of ammonium (2-methoxyphenyl)dithiocarbamate is used directly in the next step without further purification.
Step 2: Synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
-
Dissolve the ammonium (2-methoxyphenyl)dithiocarbamate (0.2 mol) from the previous step in ice-cold water (300 mL).
-
To this solution, add sodium chloroacetate (0.22 mol) in two portions with vigorous stirring.
-
Continue stirring the mixture for 2 hours, allowing it to gradually warm to room temperature.
-
Acidify the reaction mixture with concentrated HCl.
-
The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to yield pure 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one as a white solid.
Characterization and Validation Data
The identity and purity of the synthesized compound were confirmed by spectroscopic methods as reported by Toubal et al. (2012).[1]
-
Yield: 38%
-
Melting Point: 142 °C
-
IR (cm⁻¹): 1753 (C=O), 1257 (C=S)
-
¹H-NMR (CDCl₃, δ ppm): 3.80 (s, 3H, OCH₃), 4.17 (AB, 2H, J = 18.13 Hz, SCH₂), 7.01-7.45 (m, 4H, Ar-H)
-
¹³C-NMR (CDCl₃, δ ppm): 36.27 (CH₂), 55.84 (OCH₃), 112.36, 121.22, 123.39, 129.87, 131.47, 154.17 (Aryl-C), 172.99 (C=S), 200.99 (C=O)
The provided spectroscopic data, particularly the characteristic shifts for the methoxy group, the methylene protons of the thiazolidinone ring, and the carbonyl and thiocarbonyl carbons, unequivocally confirm the successful synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Alternative Synthetic Route: One-Pot, Three-Component Synthesis
In the spirit of process optimization and green chemistry, one-pot, multi-component reactions have gained significant traction. These reactions offer several advantages, including reduced reaction times, simplified work-up procedures, and minimized waste generation. For the synthesis of N-substituted rhodanines, a one-pot, three-component approach is a viable alternative to the classical two-step method.
Mechanistic Rationale
This approach combines the formation of the dithiocarbamate and the subsequent cyclization in a single reaction vessel. Typically, the amine, carbon disulfide, and a haloacetic acid are reacted together in a suitable solvent, often in the presence of a base. The reaction proceeds through the same fundamental mechanistic steps as the two-step synthesis, but without the isolation of the dithiocarbamate intermediate.
Caption: Comparison of experimental workflows.
Representative Experimental Protocol
-
To a solution of 2-methoxyaniline (10 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add a base (e.g., triethylamine, 12 mmol).
-
Cool the mixture to 0 °C and add carbon disulfide (12 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add chloroacetic acid (10 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization.
Performance Comparison
| Parameter | Primary Two-Step Synthesis | Alternative One-Pot Synthesis (Projected) |
| Yield | 38%[1] | Generally reported as moderate to good |
| Reaction Time | ~4 hours + work-up | 5-8 hours (single step) |
| Purity | High after recrystallization | May require more rigorous purification |
| Experimental Simplicity | Involves isolation of an intermediate | Operationally simpler |
| Waste Generation | Higher due to multiple steps and work-ups | Lower |
| Scalability | Well-established for scale-up | Can be more challenging to scale |
Conclusion and Recommendations
The validation of the synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one confirms that the classical two-step method is a robust and reliable procedure, yielding a product of high purity with well-characterized spectroscopic data.[1] The reported yield of 38% is modest but acceptable for many research applications.
The alternative one-pot, three-component synthesis presents an attractive option for researchers prioritizing operational simplicity and reduced waste. While the direct yield for the target molecule via this route is not documented, the general success of one-pot rhodanine syntheses suggests it is a viable and potentially more efficient approach in terms of time and resources.
For researchers requiring a well-established and highly reproducible method with readily available validation data, the primary two-step synthesis is the recommended starting point. For those interested in process optimization and green chemistry, the exploration of a one-pot synthesis is a worthwhile endeavor, with the understanding that some optimization of reaction conditions may be necessary to achieve comparable yields and purity.
References
-
Toubal, K., Djafri, A., Chouaih, A., & Talbi, A. (2012). Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. Molecules, 17(3), 3501-3509. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
A Researcher's Guide to Safely Handling 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
As a novel heterocyclic compound with significant potential in medicinal chemistry, 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one requires careful handling to ensure the safety of laboratory personnel and the integrity of research outcomes. Thiazolidinone derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This bioactivity necessitates a comprehensive understanding of the potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven advice on the personal protective equipment (PPE), handling procedures, and disposal of this compound.
Hazard Assessment and Engineering Controls
Engineering Controls are your first line of defense:
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Nitrile Gloves | Provides a barrier against skin contact. Double-gloving is recommended, especially during weighing and solution preparation. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator (or equivalent) | Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization. |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is paramount for minimizing exposure and ensuring reproducible experimental conditions.
Donning and Doffing of PPE
Properly putting on and taking off PPE is as important as the equipment itself. The following workflow minimizes the risk of cross-contamination.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure the chemical fume hood is clean and all necessary equipment (spatula, weigh boat, solvent, vortex mixer) is inside.
-
Weighing: Carefully weigh the desired amount of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one in a disposable weigh boat. Avoid creating dust.
-
Solubilization: Add the appropriate solvent to the vial that will contain the final solution. Carefully transfer the weighed powder into the solvent.
-
Mixing: Cap the vial and mix gently until the compound is fully dissolved. A vortex mixer can be used if necessary.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Spill and Waste Management
Accidents can happen, and a clear plan for spill cleanup and waste disposal is essential.
Spill Response
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Moisten the towels with a 70% ethanol solution to prevent dust from becoming airborne. Carefully wipe up the material, place the contaminated towels in a sealed bag, and dispose of it as chemical waste.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material in a sealed container for disposal as chemical waste.
-
Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
Waste Disposal Plan
All materials that come into contact with 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one must be considered chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. |
| Liquid Waste | Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of in a designated chemical waste container. Do not discard in regular trash. |
Always follow your institution's specific guidelines for chemical waste disposal.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[5]
The following flowchart outlines the immediate actions to take in case of an emergency.
By adhering to these safety protocols and maintaining a vigilant and prepared mindset, researchers can safely unlock the scientific potential of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
References
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.).
- Safety data sheet - CPAChem. (n.d.).
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. (n.d.).
- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol - Chemical Methodologies. (2022, June 25).
- 2 - SAFETY DATA SHEET. (2009, September 26).
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (2021, October 26).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Strategies for the Synthesis of Thiazolidinone Heterocycles - Hilaris Publisher. (2016, April 30).
- 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl] - Smolecule. (n.d.).
- (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020, May 14).
- Safety data sheet - CPAChem. (2024, January 15).
- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities - Oriental Journal of Chemistry. (n.d.).
- Material Safety Data Sheet - ChemPoint.com. (n.d.).
- 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation - PubMed. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, November 11).
- 2-Octyl-4-isothiazolin-3-one 109670 - Safety Data Sheet. (n.d.).
- 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC. (n.d.).
- Safety data sheet. (2019, November 6).
- Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones - MDPI. (n.d.).
- 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC - NIH. (n.d.).
- 3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one - Sigma-Aldrich. (n.d.).
- (5E)-3-(2-Methoxyphenyl)-2-thioxo-1,3-thiazolidine-4,5-dione 5-oxime - PubChem. (n.d.).
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one [smolecule.com]
- 3. 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
